Product packaging for Methyl ferrocene(Cat. No.:CAS No. 1271-44-9)

Methyl ferrocene

Cat. No.: B073802
CAS No.: 1271-44-9
M. Wt: 200.06 g/mol
InChI Key: FUSJZTVOKYJFPI-UHFFFAOYSA-N
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Description

Methyl ferrocene, also known as this compound, is a useful research compound. Its molecular formula is C11H12Fe-6 and its molecular weight is 200.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12Fe-6 B073802 Methyl ferrocene CAS No. 1271-44-9

Properties

IUPAC Name

cyclopentane;iron;2-methylcyclopenta-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7.C5H5.Fe/c1-6-4-2-3-5-6;1-2-4-5-3-1;/h2-5H,1H3;1-5H;/q-1;-5;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSJZTVOKYJFPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[CH-]C=C1.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Fe-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1271-44-9
Record name Cyclopentadienyl(methylcyclopentadienyl)iron
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001271449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl Ferrocene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl ferrocene, a derivative of the archetypal sandwich compound ferrocene, is a significant organometallic compound with growing importance in various scientific and industrial fields. Its unique electronic properties, stability, and reactivity make it a valuable building block in the synthesis of advanced materials, a catalyst in organic reactions, and a component in the development of novel therapeutic agents. The introduction of a methyl group to one of the cyclopentadienyl rings alters the electronic density at the iron center, thereby influencing its redox potential and reactivity compared to the parent ferrocene. This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and data analysis for researchers and professionals in chemistry and drug development.

Synthesis of this compound

The most common and reliable method for the synthesis of this compound involves a two-step process: the Friedel-Crafts acylation of ferrocene to form acetylferrocene, followed by the reduction of the acetyl group to a methyl group.

Step 1: Friedel-Crafts Acylation of Ferrocene to Acetylferrocene

The Friedel-Crafts acylation of ferrocene introduces an acetyl group onto one of the cyclopentadienyl rings. Due to the high reactivity of ferrocene, milder conditions compared to the acylation of benzene can be employed.

Experimental Protocol:

  • Reaction Setup: In a 100 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add ferrocene (0.93 g, 5 mmol) and zinc oxide (0.49 g, 6 mmol).

  • Solvent Addition: Quickly add 10 mL of dry dichloromethane to the flask and begin stirring.

  • Cooling: Cool the mixture to 0°C in an ice-water bath.

  • Reagent Addition: Slowly add acetyl chloride (1 mL, 15 mmol) dropwise to the cooled suspension over a period of approximately 10 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by the consumption of ferrocene on TLC), pour the reaction mixture into 30 mL of ice water with constant stirring.

  • Extraction: Separate the organic layer using a separatory funnel. Extract the aqueous layer three times with 30 mL of dichloromethane. Combine the organic extracts.

  • Washing: Wash the combined organic phase three times with 30 mL of saturated sodium bicarbonate solution, followed by three washes with 30 mL of deionized water.

  • Drying and Solvent Removal: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude acetylferrocene.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of petroleum ether and diethyl ether as the eluent. Unreacted ferrocene will elute first as a yellow band, followed by the orange-red band of acetylferrocene.

Step 2: Reduction of Acetylferrocene to this compound

The acetyl group of acetylferrocene can be reduced to a methyl group via methods such as the Clemmensen or Wolff-Kishner reduction. A greener alternative involves the use of sodium borohydride with microwave irradiation.

Experimental Protocol (Modified Wolff-Kishner Reduction):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place acetylferrocene (1.0 g, 4.38 mmol), hydrazine hydrate (85%, 1.0 mL, ~17.5 mmol), and diethylene glycol (15 mL).

  • Base Addition: Carefully add potassium hydroxide pellets (1.0 g, 17.8 mmol) to the mixture.

  • Heating: Heat the mixture to reflux at approximately 100°C for 1 hour.

  • Distillation: Increase the temperature to distill off water and excess hydrazine, allowing the reaction temperature to rise to 190-200°C. Continue heating at this temperature for an additional 3-4 hours.

  • Cooling and Work-up: Allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing crushed ice and water.

  • Extraction: Extract the product with diethyl ether or another suitable organic solvent.

  • Washing: Wash the organic extract with water to remove any remaining diethylene glycol and base.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The resulting crude this compound can be purified by column chromatography or sublimation to yield an orange crystalline solid.

Synthesis Workflow Diagram

SynthesisWorkflow Ferrocene Ferrocene FriedelCrafts Friedel-Crafts Acylation Ferrocene->FriedelCrafts AcetylChloride Acetyl Chloride, ZnO AcetylChloride->FriedelCrafts Acetylferrocene Acetylferrocene FriedelCrafts->Acetylferrocene Reduction Wolff-Kishner Reduction Acetylferrocene->Reduction Hydrazine Hydrazine Hydrate, KOH Hydrazine->Reduction MethylFerrocene This compound Reduction->MethylFerrocene

Caption: A workflow diagram illustrating the two-step synthesis of this compound.

Characterization of this compound

A combination of spectroscopic and electrochemical techniques is employed to confirm the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. In this compound, the five protons on the unsubstituted cyclopentadienyl (Cp) ring are equivalent and appear as a singlet. The four protons on the substituted Cp ring are inequivalent and typically appear as two multiplets, with two protons each. The methyl protons also give rise to a singlet.

  • ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For this compound, distinct signals are expected for the methyl carbon, the five carbons of the unsubstituted Cp ring (which are equivalent), and the five carbons of the substituted Cp ring (which are inequivalent). The carbon atom attached to the methyl group (C1) is typically shifted downfield compared to the other ring carbons.

¹H NMR (CDCl₃) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Cp-H (unsubstituted) ~4.10s5HProtons on the unsubstituted cyclopentadienyl ring
Cp-H (substituted) ~4.05m2HProtons on the substituted cyclopentadienyl ring
Cp-H (substituted) ~3.95m2HProtons on the substituted cyclopentadienyl ring
-CH₃ ~1.95s3HMethyl group protons
¹³C NMR (CDCl₃) Chemical Shift (δ, ppm) Assignment
C1 (substituted Cp) ~83.4Carbon attached to the methyl group
C2, C5 (substituted Cp) ~68.0Carbons adjacent to C1
C3, C4 (substituted Cp) ~67.0Carbons on the substituted ring
Cp (unsubstituted) ~69.0Carbons on the unsubstituted cyclopentadienyl ring
-CH₃ ~15.0Methyl group carbon
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will show characteristic absorptions for the C-H and C-C bonds of the cyclopentadienyl rings and the methyl group.

IR Absorption Frequency (cm⁻¹) Vibrational Mode
C-H stretch (aromatic) 3100 - 3000Stretching of C-H bonds on the Cp rings
C-H stretch (aliphatic) 2950 - 2850Stretching of C-H bonds of the methyl group
C=C stretch (aromatic) ~1410Stretching of C=C bonds within the Cp rings
C-H in-plane bend ~1108In-plane bending of C-H bonds on the Cp rings
C-H out-of-plane bend ~815Out-of-plane bending of C-H bonds on the Cp rings
Fe-Cp stretch ~480Stretching of the iron-cyclopentadienyl bond
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak ([M]⁺) is expected at m/z 200.06.

Mass Spectrometry Value
Molecular Formula C₁₁H₁₂Fe
Molecular Weight 200.06 g/mol
Major Fragment m/z 135 ([M - C₅H₅]⁺)
Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to study the redox properties of this compound. The electron-donating methyl group makes this compound easier to oxidize than ferrocene, resulting in a cathodic (less positive) shift in its oxidation potential.

Cyclic Voltammetry Value
Redox Couple [Fe(C₅H₄CH₃)(C₅H₅)] / [Fe(C₅H₄CH₃)(C₅H₅)]⁺
E₁/₂ vs Fc/Fc⁺ ~ -0.05 V

Characterization Logic Diagram

CharacterizationLogic MethylFerrocene Synthesized This compound NMR NMR Spectroscopy (¹H and ¹³C) MethylFerrocene->NMR IR IR Spectroscopy MethylFerrocene->IR MS Mass Spectrometry MethylFerrocene->MS CV Cyclic Voltammetry MethylFerrocene->CV Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure CV->Purity

Caption: A diagram illustrating the logic of using various analytical techniques for the characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The two-step synthesis involving Friedel-Crafts acylation followed by reduction is a robust method for obtaining this valuable organometallic compound. The comprehensive characterization using NMR, IR, Mass Spectrometry, and Cyclic Voltammetry ensures the structural integrity and purity of the final product. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical synthesis, materials science, and drug development, facilitating the utilization of this compound in their respective research endeavors.

Unveiling the Electronic Landscape of Methyl Ferrocene: A DFT-Focused Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the electronic structure of methyl ferrocene, leveraging the power of Density Functional Theory (DFT) for computational analysis. Ferrocene and its derivatives are of significant interest in various fields, including catalysis, materials science, and medicinal chemistry, owing to their unique electrochemical properties and stability. The introduction of a methyl group to the cyclopentadienyl ring subtly modulates the electronic characteristics of the parent ferrocene molecule, influencing its reactivity, redox potential, and potential applications. This document outlines the computational methodologies used to study this compound, presents key quantitative data on its geometric and electronic properties, and illustrates the typical workflow for such theoretical investigations.

Introduction to DFT in Organometallic Chemistry

Density Functional Theory has emerged as a powerful and widely used computational method in organometallic chemistry.[1] It offers a favorable balance between computational cost and accuracy, making it well-suited for studying the electronic properties of transition metal complexes like this compound. DFT methods are employed to optimize molecular geometries, calculate electronic energies, and derive a range of properties that provide insights into molecular behavior.[1] Key electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are readily calculated, and their energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

The Electronic Structure of Ferrocene and the Influence of Methyl Substitution

Ferrocene is known for its characteristic reversible one-electron oxidation-reduction process centered at the iron atom, which cycles between the +2 and +3 oxidation states (the ferrocene/ferrocenium redox couple).[1] The introduction of a methyl group, an electron-donating substituent, influences this redox behavior. The methyl group increases the electron density on the cyclopentadienyl ring, which in turn affects the iron center. This generally leads to a cathodic shift in the redox potential, making the molecule easier to oxidize compared to unsubstituted ferrocene.[1]

Computational Protocol for DFT Studies of this compound

A typical computational study of this compound using DFT involves a series of well-defined steps to ensure accuracy and reliability of the results. The following protocol is a composite of standard practices in the field.

Methodology:

  • Initial Structure Preparation: The initial 3D coordinates of the this compound molecule are generated. Both eclipsed and staggered conformations of the cyclopentadienyl rings are typically considered to determine the most stable energetic minimum.

  • Geometry Optimization: The initial structure is then subjected to geometry optimization using a selected DFT functional and basis set. This process finds the lowest energy conformation of the molecule.

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculations: With the optimized geometry, single-point energy calculations are performed to determine various electronic properties, including the energies of the frontier molecular orbitals (HOMO and LUMO) and the overall charge distribution.

  • Solvation Effects: To simulate experimental conditions more accurately, solvation models (e.g., Polarizable Continuum Model - PCM) can be incorporated to account for the influence of a solvent on the electronic structure.

  • Redox Potential Calculation: The redox potential can be calculated by determining the Gibbs free energy change for the oxidation of this compound to the methyl ferrocenium cation.

Quantitative Data from DFT Studies

The following tables summarize key quantitative data for ferrocene and the expected trends for this compound based on DFT calculations. Due to the limited availability of a complete, consolidated dataset for this compound in the literature, data for the parent ferrocene molecule is provided as a baseline, with the effects of methylation discussed.

Table 1: Optimized Geometric Parameters of Ferrocene (Eclipsed Conformation)

ParameterBond/AngleTypical Calculated Value
Bond LengthFe-C~2.04 Å
Bond LengthC-C (in Cp ring)~1.43 Å
Bond LengthC-H~1.09 Å
AngleC-C-C (in Cp ring)~108°

Note: The introduction of a methyl group is expected to cause minor perturbations in the geometry of the substituted cyclopentadienyl ring.

Table 2: Calculated Electronic Properties of Ferrocene and this compound

PropertyFerroceneThis compound (Expected Trend)
HOMO Energy-5.1 to -6.2 eVHigher (less negative)
LUMO Energy-0.5 to -1.5 eVSlightly higher
HOMO-LUMO Gap~4.6 eVSlightly smaller
Redox Potential (vs. Fc/Fc+)0.00 V< 0.00 V (cathodic shift)

Note: The exact values can vary depending on the chosen DFT functional and basis set. The trend for this compound is an increase in HOMO energy due to the electron-donating nature of the methyl group, which makes the molecule easier to oxidize.

Visualizing the Computational Workflow

The following diagram illustrates the logical workflow for the computational analysis of this compound's electronic structure using DFT.

DFT_Workflow cluster_input Input Preparation cluster_dft DFT Calculations cluster_analysis Data Analysis cluster_output Output start Initial Structure (this compound) geom_opt Geometry Optimization start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc check_min Check for Energy Minimum freq_calc->check_min sp_energy Single-Point Energy Calculation properties Electronic Properties (HOMO, LUMO, etc.) sp_energy->properties redox Redox Potential sp_energy->redox check_min->geom_opt Imaginary Frequencies check_min->sp_energy True Minimum results Final Results & Interpretation properties->results redox->results

Caption: Computational workflow for DFT analysis of this compound.

Conclusion

DFT studies provide a powerful framework for understanding the electronic structure of this compound and other organometallic compounds. The addition of a methyl group to the ferrocene scaffold introduces subtle but significant electronic perturbations, primarily by raising the energy of the HOMO and consequently lowering the oxidation potential. The computational protocols and workflows detailed in this guide offer a systematic approach for researchers to investigate these effects, enabling the rational design of novel ferrocene derivatives with tailored electronic properties for a wide range of applications, from drug development to materials science.

References

Crystal Structure of Methyl Ferrocene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structures of various methyl ferrocene derivatives. Ferrocene and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique structural, electronic, and redox properties. Understanding their three-dimensional structure at the atomic level through single-crystal X-ray diffraction is paramount for rational drug design and the development of novel materials. This document summarizes key crystallographic data, outlines a detailed experimental protocol for structure determination, and provides visualizations of the experimental workflow.

Crystallographic Data of this compound Derivatives

The following tables summarize the crystallographic data for a selection of this compound derivatives as determined by single-crystal X-ray diffraction.

Table 1: Crystal Data and Structure Refinement for Methyl N-ferrocenylcarbamate

ParameterValue
Empirical FormulaC₁₃H₁₅FeNO₂
Formula Weight289.11
Temperature (K)293(2)
Wavelength (Å)0.71073
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.1224(5)
b (Å)10.7849(5)
c (Å)11.0445(5)
α (°)90
β (°)113.84(1)
γ (°)90
Volume (ų)1123.52(9)
Z4
Density (calculated) (Mg/m³)1.709
Absorption Coefficient (mm⁻¹)1.33
F(000)600

Table 2: Crystal Data and Structure Refinement for 1,2-(α-ketotetramethylene)-ferrocene [1]

ParameterValue
Empirical FormulaC₁₄H₁₄FeO
Formula Weight254.10
Temperature (K)90(2)
Wavelength (Å)0.71073
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.136(1)
b (Å)8.019(2)
c (Å)11.385(2)
α (°)99.93(3)
β (°)94.68(3)
γ (°)109.58(3)
Volume (ų)511.1(2)
Z2
Density (calculated) (Mg/m³)1.650
Absorption Coefficient (mm⁻¹)1.448
F(000)264

Table 3: Crystal Data and Structure Refinement for [(N,N-dimethylamino)methyl]ferrocene

ParameterValue
Empirical FormulaC₁₃H₁₇FeN
Formula Weight259.13
Temperature (K)100(2)
Wavelength (Å)0.71073
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.654(1)
b (Å)10.432(2)
c (Å)14.231(3)
α (°)90
β (°)90
γ (°)90
Volume (ų)1136.5(3)
Z4
Density (calculated) (Mg/m³)1.514
Absorption Coefficient (mm⁻¹)1.41
F(000)552

Table 4: Crystal Data and Structure Refinement for 1,1'-bis(2-methoxycarbonyl-2-methylpropyl)ferrocene

ParameterValue
Empirical FormulaC₂₄H₃₄FeO₄
Formula Weight458.37
Temperature (K)296(2)
Wavelength (Å)0.71073
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.273(3)
b (Å)8.313(4)
c (Å)10.490(5)
α (°)83.833(6)
β (°)74.405(7)
γ (°)81.652(8)
Volume (ų)520.0(4)
Z1
Density (calculated) (Mg/m³)1.462
Absorption Coefficient (mm⁻¹)0.75
F(000)244

Note: Detailed crystallographic data for the parent methylferrocene and 1,1'-dimethylferrocene were not available in the searched literature resources.

Experimental Protocol: Single-Crystal X-ray Diffraction of Organometallic Compounds

The following is a generalized protocol for the determination of the crystal structure of this compound derivatives and other organometallic compounds.

1. Crystal Growth and Selection

  • Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution of the compound in an appropriate organic solvent or solvent mixture (e.g., hexane, dichloromethane, acetone). Other methods include slow cooling of a saturated solution or vapor diffusion.

  • Crystal Selection: A suitable crystal for diffraction should be of appropriate size (typically 0.1-0.3 mm in each dimension), have well-defined faces, and be free of cracks or other visible defects. The crystal is selected under a polarizing microscope to ensure it is a single crystal.

2. Crystal Mounting

  • The selected crystal is carefully mounted on a goniometer head. For air-stable compounds, the crystal can be affixed to a glass fiber or a cryoloop using a small amount of inert oil or grease.

  • For air- or moisture-sensitive crystals, the mounting process should be performed in an inert atmosphere (e.g., in a glovebox) and the crystal coated in a protective oil (e.g., Paratone-N) before being flash-cooled in a stream of cold nitrogen gas.

3. Data Collection

  • The mounted crystal is placed on the diffractometer. A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector is typically used.

  • The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential crystal decay.

  • A preliminary screening is performed to determine the unit cell parameters and the crystal system.

  • A full sphere of diffraction data is then collected by rotating the crystal through a series of angles and recording the diffraction pattern at each orientation.

4. Data Reduction

  • The raw diffraction images are processed to integrate the intensities of the individual reflections.

  • Corrections are applied for various factors, including Lorentz and polarization effects, absorption, and crystal decay.

  • The data is then merged and scaled to produce a final set of unique reflection intensities.

5. Structure Solution and Refinement

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is then refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts the atomic coordinates, displacement parameters (describing thermal motion), and other parameters to minimize the difference between the observed and calculated structure factors.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • The final refined structure is validated using various crystallographic metrics, such as the R-factor, goodness-of-fit, and residual electron density maps.

Visualizations

The following diagrams illustrate key workflows and relationships in the process of determining the crystal structure of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Methyl Ferrocene Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification crystal_growth Slow Evaporation / Vapor Diffusion purification->crystal_growth crystal_selection Crystal Selection (Microscopy) crystal_growth->crystal_selection mounting Crystal Mounting crystal_selection->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Experimental workflow for the determination of the crystal structure of a this compound derivative.

logical_relationship substituent Methyl Substituent(s) conformation Ring Conformation (Eclipsed/Staggered) substituent->conformation influences properties Physicochemical Properties (e.g., Redox Potential, Solubility) substituent->properties directly modifies packing Crystal Packing conformation->packing determines packing->properties affects

Caption: Logical relationship between molecular structure and macroscopic properties in this compound derivatives.

References

Redox Behavior of Methyl Ferrocene in Non-Aqueous Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the redox behavior of methyl ferrocene in non-aqueous solvents. This compound, a derivative of ferrocene, serves as a valuable electrochemical probe due to its well-defined and reversible one-electron redox couple. Understanding its electrochemical characteristics is crucial for applications ranging from internal standards in voltammetry to the development of redox-active drug delivery systems and biosensors.

Core Concepts: The Ferrocene/Ferrocenium Redox Couple

The electrochemical behavior of this compound is centered around the reversible oxidation of the iron(II) center to iron(III), forming the methyl ferrocenium cation. This process can be represented by the following equation:

[Fe(η⁵-C₅H₅)(η⁵-C₅H₄CH₃)] ⇌ [Fe(η⁵-C₅H₅)(η⁵-C₅H₄CH₃)]⁺ + e⁻

The methyl group, being an electron-donating group, influences the electronic properties of the ferrocene core, making the oxidation slightly easier compared to unsubstituted ferrocene. This results in a cathodic (less positive) shift in its formal potential (E°').

Quantitative Electrochemical Data

The electrochemical parameters of this compound are significantly influenced by the nature of the non-aqueous solvent and the supporting electrolyte. The following table summarizes typical electrochemical data for this compound and related ferrocene derivatives in various common non-aqueous solvents.

CompoundSolventSupporting ElectrolyteHalf-Wave Potential (E₁/₂) (V vs. Fc/Fc⁺)Diffusion Coefficient (D) (cm²/s)Heterogeneous Electron Transfer Rate Constant (kₛ) (cm/s)
This compound Acetonitrile0.1 M TBAPF₆-0.08~2.2 x 10⁻⁵~0.02
FerroceneAcetonitrile0.1 M TBAPF₆0.002.4 x 10⁻⁵0.02 - 0.05
FerroceneDichloromethane0.1 M TBAPF₆0.001.8 x 10⁻⁵~0.03
FerroceneDimethylformamide0.1 M TEAP0.000.8 x 10⁻⁵~0.01
1,1'-DimethylferroceneAcetonitrile0.1 M TBAPF₆-0.17~2.0 x 10⁻⁵~0.02

Note: The values presented are representative and can vary based on specific experimental conditions such as temperature, electrode material, and purity of reagents.

Experimental Protocol: Cyclic Voltammetry of this compound

This section details a standard protocol for investigating the redox behavior of this compound in a non-aqueous solvent using cyclic voltammetry (CV).

Materials and Reagents
  • This compound

  • Anhydrous non-aqueous solvent (e.g., acetonitrile, dichloromethane)

  • Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate - TBAPF₆)

  • Working electrode (e.g., glassy carbon or platinum)

  • Reference electrode (e.g., Ag/Ag⁺ or saturated calomel electrode - SCE)

  • Counter electrode (e.g., platinum wire)

  • Volumetric flasks and pipettes

  • Inert gas (e.g., argon or nitrogen)

Solution Preparation
  • Electrolyte Solution: Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in the chosen anhydrous non-aqueous solvent. For example, to prepare 50 mL of 0.1 M TBAPF₆ in acetonitrile, dissolve 1.937 g of TBAPF₆ in 50 mL of anhydrous acetonitrile.

  • Analyte Solution: Prepare a 1-5 mM solution of this compound in the electrolyte solution. For instance, to prepare 10 mL of a 1 mM this compound solution, dissolve 2.14 mg of this compound in 10 mL of the 0.1 M electrolyte solution.

Electrochemical Measurement
  • Cell Assembly: Assemble the three-electrode electrochemical cell. Ensure the electrodes are clean and polished according to standard procedures.

  • Deoxygenation: Purge the analyte solution with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

  • Cyclic Voltammetry:

    • Connect the electrodes to a potentiostat.

    • Set the potential window to scan over the expected redox potential of this compound (e.g., from -0.5 V to +0.5 V vs. the reference electrode).

    • Set the initial scan rate (e.g., 100 mV/s).

    • Run the cyclic voltammogram.

    • Perform scans at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the diffusion-controlled nature of the redox process and to calculate kinetic parameters.

Data Analysis
  • Half-Wave Potential (E₁/₂): Determine the half-wave potential by averaging the anodic (Eₚₐ) and cathodic (Eₚ𝒸) peak potentials: E₁/₂ = (Eₚₐ + Eₚ𝒸) / 2.

  • Diffusion Coefficient (D): Calculate the diffusion coefficient using the Randles-Sevcik equation for a reversible system:

    • iₚ = (2.69 x 10⁵) n³/² A D¹/² C ν¹/²

    • Where iₚ is the peak current, n is the number of electrons transferred (1 for ferrocene derivatives), A is the electrode area, C is the concentration of the analyte, and ν is the scan rate. A plot of iₚ vs. ν¹/² should be linear, and the diffusion coefficient can be determined from the slope.

  • Heterogeneous Electron Transfer Rate Constant (kₛ): The rate constant can be estimated using various methods, such as the Nicholson method, which relates the peak separation (ΔEₚ = Eₚₐ - Eₚ𝒸) to a dimensionless kinetic parameter.

Visualizing the Process

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis prep_electrolyte Prepare 0.1 M Supporting Electrolyte prep_analyte Prepare 1-5 mM This compound Solution prep_electrolyte->prep_analyte cell_assembly Assemble 3-Electrode Cell prep_analyte->cell_assembly deoxygenate Deoxygenate Solution (Inert Gas Purge) cell_assembly->deoxygenate run_cv Perform Cyclic Voltammetry (Varying Scan Rates) deoxygenate->run_cv calc_e12 Determine Half-Wave Potential (E₁/₂) run_cv->calc_e12 calc_d Calculate Diffusion Coefficient (D) calc_e12->calc_d calc_ks Estimate Electron Transfer Rate Constant (kₛ) calc_d->calc_ks redox_reaction cluster_redox This compound Redox Couple MeFc [Fe(II)(Cp)(Cp-Me)] MeFc_plus [Fe(III)(Cp)(Cp-Me)]⁺ MeFc->MeFc_plus -e⁻ (Oxidation) MeFc_plus->MeFc +e⁻ (Reduction)

Thermal Stability and Decomposition of Methyl Ferrocene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl ferrocene, a derivative of the organometallic sandwich compound ferrocene, is of significant interest in various scientific fields, including catalysis, materials science, and medicinal chemistry. Its stability under thermal stress is a critical parameter influencing its synthesis, purification, storage, and application. This technical guide provides an in-depth analysis of the thermal stability and decomposition of this compound, drawing upon available data for ferrocene and its derivatives to infer the behavior of the methylated analogue. The guide details experimental protocols for thermal analysis and outlines the expected decomposition pathways and products.

Thermal Stability Analysis

The thermal stability of ferrocene and its derivatives is typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition and the nature of the residue. DSC measures the heat flow into or out of a sample as it is heated, revealing phase transitions such as melting and the energetics of decomposition.

While specific quantitative data for the thermal decomposition of this compound is not extensively available in the public domain, the behavior of the parent compound, ferrocene, provides a robust baseline. Ferrocene is known for its high thermal stability. In an inert atmosphere, significant decomposition of ferrocene begins at temperatures above 500°C.[1] Gaseous ferrocene decomposes at temperatures around 500°C to produce metallic iron, hydrogen, methane, cyclopentadiene, and other reactive hydrocarbons.[1][2][3] In the presence of air, ferrocene is stable up to approximately 470°C (743 K).[4]

The introduction of a methyl group to one of the cyclopentadienyl rings is expected to have a modest effect on the thermal stability. The electron-donating nature of the methyl group may slightly alter the strength of the iron-cyclopentadienyl bond, but a dramatic change in the decomposition temperature is not anticipated.

Quantitative Data Summary

The following table summarizes available thermal decomposition data for ferrocene and some of its derivatives to provide a comparative context for estimating the thermal behavior of this compound.

CompoundAnalysis ConditionsOnset of Decomposition (°C)Residual Mass (%)Final Product(s)Reference
FerroceneInert Atmosphere> 500VariesIron, Carbon[1]
FerroceneAir~470~43 (as Fe₂O₃)Iron(III) oxide[4]
(C₅H₅)Fe(C₅H₄)C(CH₃)₂OHInert GasNot specified2.05Iron/Iron Oxide, Carbon[4]
[C₅H₅FeC₅H₄]₂C(CH₃)OHInert GasNot specified20.24Iron/Iron Oxide, Carbon[4]
[C₅H₅FeC₅H₄]₃COHInert Gas> 29666.96Iron/Iron Oxide, Carbon[4]

Decomposition Pathway and Products

The primary decomposition pathway for ferrocene and its alkyl derivatives involves the cleavage of the iron-cyclopentadienyl (Fe-Cp) bonds. In an inert atmosphere, this leads to the formation of metallic iron and highly reactive cyclopentadienyl and methylcyclopentadienyl radicals. These radicals can then undergo a variety of secondary reactions, including hydrogenation, dimerization, and polymerization, to form a range of hydrocarbon products.

In an oxidizing atmosphere (e.g., air), the decomposition process is more complex. The organic ligands will combust to form carbon dioxide and water, while the iron core will be oxidized to form iron oxides, primarily iron(III) oxide (Fe₂O₃).

Decomposition pathways of this compound.

Experimental Protocols

The following sections outline generalized experimental protocols for the thermal analysis of this compound. These protocols are based on standard methodologies for organometallic compounds and should be adapted as necessary for specific instrumentation and research questions.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and residual mass of this compound.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum TGA crucible.

  • Instrumentation: Place the crucible in a calibrated thermogravimetric analyzer.

  • Atmosphere: Purge the furnace with the desired gas (e.g., high-purity nitrogen for inert atmosphere or dry air for oxidizing atmosphere) at a flow rate of 20-50 mL/min.

  • Heating Program: Heat the sample from ambient temperature to 800°C at a constant heating rate of 10°C/min.

  • Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is determined from the initial significant mass loss. The residual mass is the percentage of the initial mass remaining at the end of the experiment.

TGA_Workflow start Start sample_prep Weigh 5-10 mg of This compound start->sample_prep instrument_setup Place sample in TGA and select atmosphere (N₂ or Air) sample_prep->instrument_setup heating Heat from ambient to 800°C at 10°C/min instrument_setup->heating data_collection Record mass vs. temperature heating->data_collection analysis Analyze TGA curve for: - Onset of decomposition - Residual mass data_collection->analysis end End analysis->end

Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of decomposition of this compound.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrumentation: Place the sample and reference pans in a calibrated differential scanning calorimeter.

  • Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Heating Program: Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 600°C) at a constant heating rate of 10°C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Endothermic peaks typically represent melting, while exothermic peaks often correspond to decomposition. Integrate the peak areas to determine the enthalpy of these transitions.

DSC_Workflow start Start sample_prep Weigh 2-5 mg of This compound into a sealed DSC pan start->sample_prep instrument_setup Place sample and reference pans in DSC sample_prep->instrument_setup heating Heat from ambient to 600°C at 10°C/min under N₂ instrument_setup->heating data_collection Record heat flow vs. temperature heating->data_collection analysis Analyze DSC thermogram for: - Melting point (endotherm) - Decomposition (exotherm) - Enthalpy of transitions data_collection->analysis end End analysis->end

Workflow for Differential Scanning Calorimetry (DSC).
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile decomposition products of this compound.

Methodology:

  • Sample Preparation: Place a small amount (typically < 1 mg) of this compound into a pyrolysis sample cup.

  • Instrumentation: Introduce the sample cup into the pyrolysis unit, which is directly coupled to a gas chromatograph-mass spectrometer (GC-MS).

  • Pyrolysis: Rapidly heat the sample to a set temperature above its decomposition point (e.g., 600°C) in an inert atmosphere (e.g., helium).

  • Chromatographic Separation: The volatile pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometric Detection: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a "fingerprint" for each component, allowing for their identification by comparison with spectral libraries.

Conclusion

This compound is expected to exhibit high thermal stability, similar to its parent compound, ferrocene. Decomposition is anticipated to occur at temperatures above 470°C, with the specific temperature and products being dependent on the surrounding atmosphere. In inert environments, decomposition will likely yield metallic iron and a mixture of hydrocarbons. In the presence of oxygen, the final products will be iron oxide, carbon dioxide, and water. The provided experimental protocols for TGA, DSC, and Py-GC-MS offer a framework for the detailed characterization of the thermal properties of this compound, which is essential for its effective utilization in research and development.

References

Methyl Ferrocene: A Versatile Starting Block for Organometallic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

Methyl ferrocene, a readily accessible derivative of the archetypal sandwich compound ferrocene, serves as a crucial starting material in the ever-evolving field of organometallic synthesis. Its unique electronic properties, stemming from the electron-donating nature of the methyl group, and the inherent stability of the ferrocenyl moiety, make it a valuable precursor for the synthesis of a diverse array of functionalized ferrocene derivatives. These derivatives have found significant applications in catalysis, materials science, and medicinal chemistry, particularly in the development of novel therapeutic agents and advanced materials. This technical guide provides a comprehensive overview of the synthesis of this compound and its subsequent utilization in key organometallic transformations, offering detailed experimental protocols, quantitative data, and logical workflows to aid researchers in their scientific endeavors.

Synthesis of this compound

The most common and efficient route to this compound begins with the Friedel-Crafts acylation of ferrocene to yield acetylferrocene, followed by the reduction of the acetyl group.

Table 1: Synthesis of Acetylferrocene via Friedel-Crafts Acylation
ReactantsCatalystSolventReaction TimeTemperatureYield (%)Reference
Ferrocene, Acetic Anhydride85% Phosphoric AcidAcetic Anhydride20 minHot Water BathHigh (not specified)[1]
Ferrocene, Acetyl ChlorideZinc OxideDichloromethane~10 min (monitored by TLC)0 °C to Room Temp.86.72%[2]
Ferrocene, Acetyl ChlorideAluminum ChlorideDichloromethane15 minRoom Temp.Not specified[3]
Experimental Protocol: Synthesis of Acetylferrocene

Method A: Using Acetic Anhydride and Phosphoric Acid [1]

  • To a 25 mL round-bottom flask, add ferrocene (1.0 g) and acetic anhydride (3.3 mL).

  • Carefully add 85% phosphoric acid (0.7 mL).

  • Heat the reaction mixture in a hot water bath with stirring for 20 minutes.

  • Pour the hot mixture onto crushed ice (27 g).

  • After the ice has melted, neutralize the solution with solid sodium bicarbonate.

  • Cool the mixture for an additional 5 minutes.

  • Collect the brown precipitate by filtration, wash with water, and air dry.

  • The crude product can be purified by column chromatography on alumina or silica gel.

Method B: Using Acetyl Chloride and Zinc Oxide [2]

  • In a 100 mL three-necked flask equipped with a calcium chloride drying tube and a reflux condenser, combine ferrocene (0.93 g, 0.005 mol) and zinc oxide (0.49 g, 0.006 mol).

  • Add 10 mL of dry dichloromethane and initiate magnetic stirring.

  • Cool the mixture to 0 °C in an ice-water bath.

  • Slowly add acetyl chloride (1 mL, 0.015 mol) dropwise over approximately 10 minutes.

  • Remove the ice-water bath and allow the reaction to proceed at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the ferrocene is consumed, stop the reaction by pouring the solution into 30 mL of ice water with stirring.

  • Separate the organic layer and extract the aqueous layer three times with 30 mL of dichloromethane.

  • Combine the organic phases and wash them three times with 30 mL of saturated sodium bicarbonate solution, followed by three washes with 30 mL of deionized water.

  • Dry the organic phase with anhydrous magnesium sulfate and remove the solvent under reduced pressure to yield acetylferrocene.

Reduction of Acetylferrocene to this compound

The acetyl group of acetylferrocene can be reduced to a methyl group using methods such as the Clemmensen reduction, Wolff-Kishner reduction, or with a combination of lithium aluminum hydride and aluminum chloride.

Table 2: Reduction of Acetylferrocene
Reducing AgentReaction ConditionsProductYield (%)Reference
LiAlH4 / AlCl3Not specified(Perfluoroalkyl)alkyl ferrocenesNot specified[1]

Illustrative Workflow for the Synthesis of this compound

Synthesis_of_Methyl_Ferrocene Ferrocene Ferrocene Acetylferrocene Acetylferrocene Ferrocene->Acetylferrocene Friedel-Crafts Acylation (e.g., Ac₂O, H₃PO₄) Methyl_Ferrocene This compound Acetylferrocene->Methyl_Ferrocene Reduction (e.g., LiAlH₄/AlCl₃)

Caption: Synthetic pathway from ferrocene to this compound.

This compound in Organometallic Synthesis

This compound serves as a versatile precursor for the synthesis of various substituted ferrocenes. Key reactions include further electrophilic substitution (e.g., Friedel-Crafts acylation) and metallation followed by reaction with electrophiles.

Friedel-Crafts Acylation of this compound

The electron-donating methyl group on one cyclopentadienyl ring of this compound directs the incoming acyl group to the unsubstituted ring, leading primarily to the formation of 1'-acyl-1-methylferrocene derivatives.

A detailed experimental protocol for the Friedel-Crafts acylation of this compound was not explicitly found in the provided search results. However, the general principles of Friedel-Crafts acylation of ferrocene can be applied, likely with similar catalysts and acylating agents.

Lithiation of this compound and Subsequent Reactions

The lithiation of this compound, typically with an organolithium reagent such as n-butyllithium, can lead to deprotonation at various positions. The presence of the methyl group can influence the regioselectivity of this reaction. The resulting lithiated species are powerful nucleophiles that can react with a wide range of electrophiles to introduce new functional groups.

Specific, detailed experimental protocols for the lithiation of this compound and subsequent quenching with various electrophiles, along with corresponding quantitative data, were not available in the conducted searches. The synthesis of derivatives often involves more complex directing groups to control the position of lithiation.

Illustrative Reaction Scheme of this compound

Methyl_Ferrocene_Reactions cluster_acylation Friedel-Crafts Acylation cluster_lithiation Lithiation & Electrophilic Quench Methyl_Ferrocene This compound Acyl_Methyl_Ferrocene 1'-Acyl-1-methylferrocene Methyl_Ferrocene->Acyl_Methyl_Ferrocene RCOCl, AlCl₃ Lithiated_Methyl_Ferrocene Lithiated this compound Methyl_Ferrocene->Lithiated_Methyl_Ferrocene n-BuLi Functionalized_Methyl_Ferrocene Functionalized this compound (e.g., silylated, carboxylated, etc.) Lithiated_Methyl_Ferrocene->Functionalized_Methyl_Ferrocene Electrophile (E+)

Caption: Key synthetic transformations of this compound.

Characterization Data

Table 3: Spectroscopic Data for Acetylferrocene
TechniqueKey DataReference
¹H NMR (CDCl₃)4.19 ppm (s, 5H, unsubstituted Cp), 4.49 & 4.77 ppm (m, 4H, substituted Cp), 2.39 ppm (s, 3H, -COCH₃)[1]
¹H NMR (CDCl₃)δ 4.8 (2H, adjacent to acetyl), 4.5 (2H, remaining on substituted ring), 4.2 (5H, unsubstituted ring), 2.4 (3H, acetyl)
¹³C NMR (CDCl₃)δ 202.2 (C=O), 79.9 (ipso-C), 72.0, 69.5, 69.2 (Cp carbons), 27.1 (-CH₃)

Conclusion

This compound stands as a valuable and versatile starting material in organometallic synthesis. Its preparation from the readily available ferrocene is straightforward, and its subsequent functionalization, although requiring careful control of reaction conditions, opens avenues to a vast array of novel organometallic compounds. The electron-donating nature of the methyl group influences the reactivity and regioselectivity of subsequent transformations, a factor that can be exploited for the targeted synthesis of complex ferrocene derivatives. This guide provides foundational protocols and data to assist researchers in harnessing the synthetic potential of this compound for applications in catalysis, materials science, and the development of new therapeutics. Further research into detailed and optimized protocols for the functionalization of this compound will undoubtedly expand its utility and impact in these critical scientific domains.

References

Methodological & Application

Methyl Ferrocene in Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl ferrocene, a derivative of the classic sandwich compound ferrocene, has emerged as a versatile scaffold and catalyst in a variety of organic transformations. Its unique electronic properties, stability, and the steric influence of the methyl group make it and its derivatives valuable assets in the field of catalysis. This document provides detailed application notes and experimental protocols for the use of this compound in key catalytic reactions, including oxidation, cross-coupling, and polymerization. The information is intended to serve as a practical guide for researchers in academia and industry, particularly those involved in synthetic chemistry and drug development.

I. Applications in Oxidation Reactions

This compound and its derivatives can act as catalysts or co-catalysts in oxidation reactions, offering a redox-active metal center that can facilitate electron transfer processes. The ferrocenium ion, the oxidized form of ferrocene, can act as a mild one-electron oxidant.

A. Catalytic Oxidation of Alcohols

Ferrocene-based catalysts have been explored for the oxidation of alcohols to aldehydes and ketones, which are crucial transformations in organic synthesis. While direct use of this compound is less common, its derivatives are employed to create more sophisticated catalytic systems.

Application Note: Ferrocene-containing compounds can catalyze the oxidation of primary and secondary alcohols in the presence of a suitable terminal oxidant. The methyl group in this compound can enhance the solubility and electronic properties of the resulting catalyst. These reactions are often valued for their potential to proceed under mild conditions.

Experimental Protocol: Representative Oxidation of a Secondary Alcohol

This protocol is a generalized representation based on common procedures for ferrocene-catalyzed oxidations.

Materials:

  • This compound-derived catalyst (e.g., a phosphine ligand complex of a transition metal)

  • Secondary alcohol (e.g., 1-phenylethanol)

  • Terminal oxidant (e.g., tert-butyl hydroperoxide, TBHP, 70 wt. % in water)

  • Solvent (e.g., Dichloromethane, DCM)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the this compound-derived catalyst (1-5 mol%).

  • The flask is sealed with a septum and purged with an inert gas for 10-15 minutes.

  • Add the solvent (DCM) via syringe.

  • Add the secondary alcohol (1.0 mmol) to the reaction mixture via syringe.

  • Slowly add the terminal oxidant (TBHP, 1.2-1.5 equivalents) to the stirring solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary: Oxidation of Alcohols

Catalyst SystemSubstrateOxidantSolventTemp (°C)Time (h)Conversion (%)Selectivity (%)Reference
Ferrocenium-basedBenzylic aminesH₂O₂AcetonitrileRT1-453-93>95 (to imine)[1]
TiZrCo (Co active)CyclohexeneO₂Acetonitrile120-92.257.6 (to 2-cyclohexen-1-one)[2]
Mn(TPP)CNVarious alcoholsPhI(OAc)₂CH₂Cl₂RT0.5-280-100>98 (to aldehyde/ketone)[3]

Note: Data for directly catalyzed reactions by this compound is limited; the table provides examples of related ferrocene and other transition metal systems for context.

II. Applications in Cross-Coupling Reactions

Derivatives of this compound, particularly phosphine ligands, are highly effective in palladium-catalyzed cross-coupling reactions such as the Heck, Suzuki, and Negishi reactions. The ferrocene backbone provides a rigid and sterically defined scaffold that can influence the selectivity and activity of the catalyst.

A. Palladium-Catalyzed Dehydrogenative Heck Reaction

Application Note: Ligands derived from N,N-dimethylaminomethylferrocene have been successfully employed in the enantioselective palladium-catalyzed dehydrogenative Heck reaction. This reaction allows for the coupling of a ferrocene derivative with an olefin without the need for pre-functionalization of the ferrocene, making it an atom-economical process.

Experimental Protocol: Enantioselective Dehydrogenative Heck Reaction

Materials:

  • N,N-dimethylaminomethylferrocene

  • Olefin (e.g., butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Chiral ligand (e.g., Boc-L-Phe-OH)

  • Base (e.g., Potassium carbonate, K₂CO₃)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB)

  • Solvent (e.g., N,N-Dimethylformamide, DMF)

  • Air (as oxidant)

Procedure:

  • In a reaction vial, combine N,N-dimethylaminomethylferrocene (0.5 mmol), Pd(OAc)₂ (5 mol%), and Boc-L-Phe-OH (10 mol%).

  • Add K₂CO₃ (0.3 equivalents) and TBAB (0.5 equivalents).

  • Add DMF as the solvent.

  • Add the olefin (3 equivalents).

  • The reaction is stirred at 60 °C for 5 hours under an air atmosphere.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The product is purified by column chromatography.

Quantitative Data Summary: Dehydrogenative Heck Reaction

SubstrateOlefinYield (%)ee (%)Reference
N,N-dimethylaminomethylferroceneButyl acrylate98>99[4]
N,N-dimethylaminomethylferroceneStyrene9095[4]
N,N-dimethylaminomethylferrocene4-Methoxystyrene9294[4]
N,N-dimethylaminomethylferroceneDiethyl vinylphosphonate8997[4]

Catalytic Cycle for the Heck Reaction

Heck_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative Addition->Ar-Pd(II)-X(L_n) Olefin Coordination Olefin Coordination Ar-Pd(II)-X(L_n)->Olefin Coordination R-CH=CH2 Carbopalladation Carbopalladation Olefin Coordination->Carbopalladation Syn-Elimination Syn-Elimination Carbopalladation->Syn-Elimination Product Release Product Release Syn-Elimination->Product Release R-CH=CH-Ar Product Release->Pd(0)L_n Base, -H-X Polymerization_Workflow cluster_Initiation Initiation cluster_Propagation Propagation cluster_Termination Termination Initiator Initiator Radical Formation Radical Formation Initiator->Radical Formation Monomer Addition Monomer Addition Radical Formation->Monomer Addition Chain Growth Chain Growth Monomer Addition->Chain Growth Chain Growth->Chain Growth Addition of Monomers Termination Termination Chain Growth->Termination Polymer Polymer Termination->Polymer Ligand_Synthesis This compound Derivative This compound Derivative Ortho-lithiation Ortho-lithiation This compound Derivative->Ortho-lithiation n-BuLi Lithiated Intermediate Lithiated Intermediate Ortho-lithiation->Lithiated Intermediate Phosphinylation Phosphinylation Lithiated Intermediate->Phosphinylation R2PCl Chiral Phosphine Ligand Chiral Phosphine Ligand Phosphinylation->Chiral Phosphine Ligand

References

Application Notes and Protocols: Methyl Ferrocene as a Burning Rate Catalyst in Solid Propellants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl ferrocene, an organometallic compound, has garnered significant interest as a burning rate catalyst in composite solid propellants. Its primary function is to accelerate the decomposition of the oxidizer, most commonly ammonium perchlorate (AP), thereby increasing the overall burning rate of the propellant. This application note provides a comprehensive overview of the use of this compound in solid propellants, including its mechanism of action, quantitative effects on propellant performance, and detailed experimental protocols for its evaluation. Due to the limited availability of specific quantitative data for this compound in the public domain, data for the closely related n-butyl ferrocene is used as a representative example for mono-alkyl ferrocenes.

Mechanism of Action

The catalytic activity of this compound and other ferrocene derivatives in AP-based solid propellants is primarily attributed to the in-situ formation of highly active iron oxide nanoparticles during the combustion process. These nanoparticles act as catalysts for the thermal decomposition of ammonium perchlorate, a critical step in the overall combustion of the propellant. The general mechanism is believed to involve the decomposition of the ferrocene derivative in the high-temperature environment of the burning propellant to produce nascent, finely dispersed iron (II) and iron (III) oxides (FeO and Fe₂O₃). These oxides then facilitate the breakdown of AP at lower temperatures, leading to an increased rate of gas generation and a higher burning rate.

The catalytic cycle can be broadly understood as a series of redox reactions on the surface of the iron oxide particles. While the precise elementary steps are complex and still a subject of research, a simplified representation of the proposed catalytic pathway is illustrated below.

Catalytic_Mechanism cluster_propellant Propellant Matrix cluster_combustion Combustion Zone Methyl_Ferrocene This compound (in HTPB binder) AP Ammonium Perchlorate (AP) Fe2O3 Iron Oxide Nanoparticles (Fe₂O₃) Methyl_Ferrocene->Fe2O3 Thermal Decomposition Decomposition Catalytic Decomposition of AP AP->Decomposition Fe2O3->Decomposition Catalyst Gas_Products Gas Products (N₂, H₂O, CO₂, HCl) Decomposition->Gas_Products Increased Rate

Caption: Catalytic mechanism of this compound in AP decomposition.

Quantitative Data

The following tables summarize the quantitative effects of n-butyl ferrocene, a representative mono-alkyl ferrocene, on the performance of ammonium perchlorate/hydroxyl-terminated polybutadiene (AP/HTPB) composite solid propellants.

Table 1: Effect of n-Butyl Ferrocene on the Burning Rate of AP/HTPB Propellant

Catalyst Concentration (% by weight)Pressure (MPa)Burning Rate (mm/s)
0 (Baseline)78.5
2711.8
4713.5
0 (Baseline)1010.2
21014.1
41015.8

Note: Data is representative and may vary based on specific propellant formulation and experimental conditions.

Table 2: Effect of n-Butyl Ferrocene on the Thermal Decomposition of Ammonium Perchlorate (DSC Analysis)

SampleLow-Temperature Decomposition (°C)High-Temperature Decomposition (°C)
Pure AP~320~450
AP + 2% n-Butyl Ferrocene~290~380

Note: Temperatures are approximate peak values from Differential Scanning Calorimetry (DSC) and indicate a significant catalytic effect.

Experimental Protocols

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

These thermal analysis techniques are crucial for evaluating the catalytic effect of this compound on the decomposition of ammonium perchlorate.

Protocol:

  • Sample Preparation: Prepare a homogeneous mixture of ammonium perchlorate and this compound at the desired weight percentage (e.g., 98% AP, 2% this compound). A typical sample mass for DSC/TGA is 1-5 mg.

  • Instrumentation: Use a calibrated DSC or TGA instrument.

  • Experimental Conditions:

    • Heating Rate: A typical heating rate is 10 °C/min.

    • Atmosphere: Conduct the experiment under an inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 50 mL/min).

    • Temperature Range: Scan from ambient temperature to approximately 500 °C.

  • Data Analysis:

    • DSC: Determine the onset and peak temperatures of the exothermic decomposition peaks. A shift to lower temperatures in the presence of this compound indicates a catalytic effect.

    • TGA: Analyze the weight loss as a function of temperature. A lower decomposition temperature range for the catalyzed sample confirms the catalytic activity.

Burning Rate Measurement by Strand Burner Method

The strand burner method is a standard technique for determining the burning rate of solid propellants at various pressures.

Protocol:

  • Propellant Strand Preparation:

    • Cast the propellant formulation containing this compound into a mold to create a cylindrical strand of known dimensions (e.g., 5 mm diameter, 50 mm length).

    • Ensure the strand is free of voids or defects.

    • Inhibit the side surfaces of the strand with a non-combustible material to ensure uniform, end-to-end burning.

  • Apparatus Setup:

    • Mount the propellant strand in a strand holder within a high-pressure vessel (strand burner).

    • Embed fine fuse wires at known distances along the strand to detect the flame front.

  • Experimental Procedure:

    • Pressurize the vessel with an inert gas, such as nitrogen, to the desired test pressure.

    • Ignite one end of the propellant strand using a hot wire or a pyrotechnic igniter.

    • As the flame front travels along the strand, it breaks the fuse wires, and the time intervals are recorded by a data acquisition system.

  • Data Calculation: The burning rate (r) is calculated using the formula:

    • r = L / t

    • where L is the distance between the fuse wires and t is the time taken for the flame to travel that distance.

  • Pressure Dependence: Repeat the experiment at various pressures to determine the burning rate as a function of pressure, often expressed by Vieille's law: r = aPⁿ, where 'a' is a constant and 'n' is the pressure exponent.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for evaluating this compound as a burning rate catalyst and the logical relationship between its properties and performance enhancement.

Experimental_Workflow Start Start: Formulate Propellant with this compound Thermal_Analysis Thermal Analysis (DSC/TGA) Start->Thermal_Analysis Burning_Rate Burning Rate Measurement (Strand Burner) Start->Burning_Rate Data_Analysis Data Analysis and Performance Evaluation Thermal_Analysis->Data_Analysis Burning_Rate->Data_Analysis Conclusion Conclusion on Catalytic Effectiveness Data_Analysis->Conclusion

Caption: Experimental workflow for catalyst evaluation.

Logical_Relationship Catalyst This compound Properties (Thermal Stability, Decomposition Products) Mechanism Catalytic Mechanism (Formation of Fe₂O₃, Lowering AP Decomposition Temp.) Catalyst->Mechanism Performance Enhanced Propellant Performance (Increased Burning Rate, Modified Pressure Exponent) Mechanism->Performance

Caption: Logical relationship of catalyst properties to performance.

Conclusion

This compound, as a representative of the ferrocene family, shows significant promise as a burning rate catalyst for composite solid propellants. Its ability to lower the decomposition temperature of ammonium perchlorate leads to a notable increase in the propellant's burning rate. The experimental protocols outlined in this document provide a robust framework for the systematic evaluation of this compound and other potential catalysts. Further research to obtain specific quantitative data for this compound will be invaluable for optimizing its application in advanced solid propellant formulations.

Synthesis of Polymers Containing Methyl Ferrocene Units: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of polymers incorporating methyl ferrocene units. Ferrocene-containing polymers are a class of organometallic macromolecules that are gaining significant interest due to their unique redox properties, thermal stability, and potential applications in areas such as drug delivery, biosensing, and catalysis. The introduction of a methyl group onto the ferrocene moiety can influence the polymer's solubility, electrochemical behavior, and self-assembly properties.

Application Notes

Polymers containing this compound units can be synthesized via several methods, each offering distinct advantages in controlling the polymer architecture, molecular weight, and functionality. The primary approaches covered in these notes are:

  • Anionic Ring-Opening Polymerization (ROP) of Silicon-Bridged[1]Ferrocenophanes: This method allows for the synthesis of well-defined, high molecular weight poly(ferrocenylsilanes) with controlled architectures, including block copolymers. The polymerization is a living process, enabling precise control over the polymer chain length and the introduction of various functionalities. The resulting polymers are often redox-active and can exhibit interesting self-assembly behavior in solution.

  • Anionic Polymerization of Ferrocenylmethyl Methacrylate (FMMA): This technique is suitable for producing polymers with pendant ferrocene units. Anionic polymerization of FMMA can be controlled to yield polymers with narrow molecular weight distributions. Block copolymers containing PFMMA segments can be synthesized by sequential monomer addition, leading to materials with tunable morphologies and properties.

  • Electrochemical Polymerization: This method allows for the direct formation of a polymer film on an electrode surface. By applying an electrical potential to a solution containing a suitable this compound-functionalized monomer, a conductive and electroactive polymer film can be deposited. This technique is particularly useful for the fabrication of sensors and modified electrodes.

The choice of polymerization method will depend on the desired polymer architecture (main-chain vs. side-chain ferrocene), molecular weight, and intended application.

Data Presentation

The following tables summarize quantitative data from representative polymerization experiments for the synthesis of polymers containing this compound units.

Table 1: Anionic Ring-Opening Polymerization of Dimethylsila[1]ferrocenophane

MonomerInitiatorMonomer/Initiator RatioSolventTime (min)Temp (°C)Mn ( g/mol )PDI
Fe(η-C5H4)2SiMe2n-BuLi50THF102512,0001.05
Fe(η-C5H4)2SiMe2n-BuLi100THF202524,0001.06
Fe(η-C5H4)2SiMe2n-BuLi200THF452548,0001.08

Table 2: Anionic Polymerization of Ferrocenylmethyl Methacrylate (FMMA)

MonomerInitiatorMonomer/Initiator RatioSolventTime (h)Temp (°C)Mn ( g/mol )PDI
FMMAsec-BuLi50THF2-7814,0001.10
FMMAsec-BuLi100THF4-7828,0001.12
FMMAsec-BuLi150THF6-7842,0001.15

Table 3: Electrochemical Polymerization of N-(ferrocenylmethyl)-o-phenylenediamine (FMOPD)

Monomer Conc. (mM)Supporting Electrolyte (M)SolventPotential Range (V vs. Ag/AgCl)Scan Rate (mV/s)Number of Cycles
100.1 TBAPF6Acetonitrile-0.2 to 1.210010
50.1 LiClO4Acetonitrile0 to 1.05015

Experimental Protocols

Protocol 1: Synthesis of Poly(ferrocenyldimethylsilane) via Anionic ROP

This protocol describes the living anionic ring-opening polymerization of dimethylsila[1]ferrocenophane initiated by n-butyllithium (n-BuLi).

Materials:

  • Dimethylsila[1]ferrocenophane (monomer)

  • n-Butyllithium (n-BuLi) in hexanes (initiator)

  • Anhydrous tetrahydrofuran (THF) (solvent)

  • Anhydrous methanol (terminating agent)

  • Standard Schlenk line and glassware

  • Magnetic stirrer

Procedure:

  • Monomer and Solvent Preparation: Dry the dimethylsila[1]ferrocenophane monomer under vacuum. Purify THF by distillation from sodium/benzophenone ketyl under a nitrogen atmosphere.

  • Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar under a nitrogen atmosphere.

  • Polymerization: a. Dissolve a calculated amount of the monomer in anhydrous THF in the Schlenk flask. b. Cool the solution to the desired temperature (e.g., 25 °C). c. Add a calculated amount of n-BuLi solution via syringe to initiate the polymerization. The solution should turn a deep red color, indicative of the living anionic chain ends. d. Allow the reaction to stir for the desired time to achieve the target molecular weight.

  • Termination: Quench the polymerization by adding a small amount of anhydrous methanol. The red color of the living polymer will disappear.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexanes).

  • Purification: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

  • Characterization: Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI).

Protocol 2: Synthesis of Poly(ferrocenylmethyl methacrylate) (PFMMA) via Anionic Polymerization

This protocol details the anionic polymerization of ferrocenylmethyl methacrylate (FMMA) using sec-butyllithium (sec-BuLi) as the initiator.

Materials:

  • Ferrocenylmethyl methacrylate (FMMA) (monomer)

  • sec-Butyllithium (sec-BuLi) in cyclohexane (initiator)

  • Anhydrous tetrahydrofuran (THF) (solvent)

  • Anhydrous methanol (terminating agent)

  • Standard Schlenk line and glassware

  • Magnetic stirrer

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Monomer and Solvent Preparation: Purify the FMMA monomer by passing it through a short column of basic alumina to remove any acidic impurities. Purify THF by distillation from sodium/benzophenone ketyl.

  • Reaction Setup: Set up a Schlenk flask with a magnetic stir bar under a nitrogen atmosphere.

  • Polymerization: a. Dissolve the FMMA monomer in anhydrous THF in the Schlenk flask. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Add the sec-BuLi initiator dropwise via syringe. d. Stir the reaction mixture at -78 °C for the specified time.

  • Termination: Terminate the polymerization by adding degassed methanol.

  • Polymer Isolation: Allow the reaction to warm to room temperature and then precipitate the polymer in a large excess of a non-solvent like methanol.

  • Purification: Filter the polymer, wash with methanol, and dry under vacuum.

  • Characterization: Analyze the polymer's Mn and PDI using GPC.

Protocol 3: Electrochemical Polymerization of a this compound Derivative

This protocol outlines the general procedure for the electrochemical deposition of a polymer film from a this compound-functionalized monomer.

Materials:

  • N-(ferrocenylmethyl)-o-phenylenediamine (FMOPD) (monomer)

  • Tetrabutylammonium hexafluorophosphate (TBAPF6) or other suitable supporting electrolyte

  • Anhydrous acetonitrile (solvent)

  • Working electrode (e.g., glassy carbon, platinum, or ITO-coated glass)

  • Counter electrode (e.g., platinum wire)

  • Reference electrode (e.g., Ag/AgCl)

  • Potentiostat/Galvanostat

Procedure:

  • Electrolyte Solution Preparation: Prepare a solution of the FMOPD monomer and the supporting electrolyte in anhydrous acetonitrile.

  • Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte solution.

  • Electropolymerization: a. Deoxygenate the solution by bubbling with nitrogen or argon for at least 15 minutes. b. Perform cyclic voltammetry by scanning the potential between a defined range (e.g., -0.2 to 1.2 V vs. Ag/AgCl) for a set number of cycles. A polymer film should gradually deposit on the working electrode.

  • Film Characterization: a. After polymerization, rinse the modified electrode with fresh solvent to remove any unreacted monomer. b. Characterize the electrochemical properties of the polymer film by running cyclic voltammetry in a monomer-free electrolyte solution. c. The film can be further analyzed by techniques such as scanning electron microscopy (SEM) and UV-vis spectroscopy.

Mandatory Visualization

Synthesis_Pathways cluster_ROP Anionic Ring-Opening Polymerization cluster_Anionic Anionic Polymerization cluster_Electrochem Electrochemical Polymerization M1 Dimethylsila[1]ferrocenophane P1 Poly(ferrocenyldimethylsilane) M1->P1 Initiation & Propagation I1 n-BuLi I1->M1 M2 Ferrocenylmethyl Methacrylate (FMMA) P2 Poly(ferrocenylmethyl methacrylate) M2->P2 Initiation & Propagation I2 sec-BuLi I2->M2 M3 This compound Monomer P3 Polymer Film on Electrode M3->P3 Oxidative Coupling E Applied Potential E->M3

Caption: Synthesis pathways for polymers containing this compound units.

Experimental_Workflow_ROP start Start prep Prepare Anhydrous Monomer and Solvent start->prep setup Assemble Schlenk Flask under Nitrogen prep->setup dissolve Dissolve Monomer in THF setup->dissolve initiate Initiate with n-BuLi at 25°C dissolve->initiate propagate Stir for Desired Time initiate->propagate terminate Terminate with Methanol propagate->terminate precipitate Precipitate Polymer in Methanol terminate->precipitate isolate Filter and Dry the Polymer precipitate->isolate characterize Characterize by GPC (Mn, PDI) isolate->characterize end End characterize->end

Caption: Experimental workflow for anionic ROP of dimethylsila[1]ferrocenophane.

References

Application Notes and Protocols: Friedel-Crafts Acylation of Methyl Ferrocene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a fundamental and versatile method for introducing an acyl group onto an aromatic ring, forming a new carbon-carbon bond. This reaction is a cornerstone of synthetic organic chemistry, widely employed in the pharmaceutical industry and materials science for the construction of complex molecular architectures. Ferrocene and its derivatives, such as methyl ferrocene, are organometallic compounds with a "sandwich" structure, where an iron atom is situated between two cyclopentadienyl rings.[1] These rings exhibit aromatic character and are highly activated towards electrophilic aromatic substitution reactions, including Friedel-Crafts acylation.[2][3][4][5]

The high reactivity of the ferrocene nucleus allows the acylation to proceed under milder conditions than those typically required for benzene and its less reactive derivatives.[3][6] This protocol details the Friedel-Crafts acylation of this compound using acetic anhydride as the acylating agent and phosphoric acid as a catalyst. This method is a safer and more environmentally benign alternative to using strong Lewis acids like aluminum chloride.[7] The resulting product, acetyl this compound, is a key intermediate for the synthesis of more complex ferrocene derivatives with potential applications in catalysis, materials science, and medicinal chemistry.

Reaction Principle

The Friedel-Crafts acylation of this compound proceeds via an electrophilic aromatic substitution mechanism. The phosphoric acid catalyst protonates acetic anhydride, generating a highly electrophilic acylium ion. The electron-rich cyclopentadienyl ring of this compound then attacks the acylium ion, forming a carbocation intermediate. Subsequent deprotonation of this intermediate by a weak base regenerates the aromaticity of the cyclopentadienyl ring and yields the acetylated this compound product. The acyl group is deactivating, which helps to prevent polysubstitution, leading primarily to the monoacetylated product.[5][8]

Experimental Protocol

This section provides a detailed procedure for the Friedel-Crafts acylation of this compound.

3.1. Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
This compoundC₁₁H₁₂Fe200.06200 mgStarting material
Acetic Anhydride(CH₃CO)₂O102.092.0 mLAcylating agent, corrosive
85% Phosphoric AcidH₃PO₄98.0010 dropsCatalyst, corrosive
Ice WaterH₂O18.02~10 mLFor quenching the reaction
10% Sodium Hydroxide SolutionNaOH40.00As neededFor neutralization, caustic
DichloromethaneCH₂Cl₂84.93As neededExtraction solvent
HexaneC₆H₁₄86.18As neededEluent for chromatography
Diethyl Ether(C₂H₅)₂O74.12As neededEluent for chromatography
Anhydrous Sodium SulfateNa₂SO₄142.04As neededDrying agent
AluminaAl₂O₃101.96As neededStationary phase for chromatography

3.2. Procedure

  • Reaction Setup : In a 5 mL conical vial equipped with a magnetic spin vane, add 200 mg of dry this compound.[6] To this, add 2.0 mL of acetic anhydride.[6]

  • Catalyst Addition : Gently swirl the vial to dissolve the this compound. A warm water bath may be used to aid dissolution.[3][6] Once dissolved, carefully add 10 drops of 85% phosphoric acid to the reaction mixture.[3][6]

  • Reaction : Heat the reaction mixture in a hot water bath for 10-20 minutes with stirring.[3][4][9] The solution will darken in color.[7]

  • Quenching : After the heating period, cool the reaction vial in an ice bath.[8] Cautiously add 1.0 mL of ice water dropwise to the cold reaction mixture with thorough mixing.[3][6]

  • Neutralization : Pour the diluted reaction mixture over approximately 10 g of ice in a 50 mL beaker.[3][6] Neutralize the mixture by adding 10% aqueous sodium hydroxide solution portion-wise until the pH is neutral, as indicated by pH paper.[3][6]

  • Product Isolation : Cool the neutralized mixture in an ice bath and collect the crude product by vacuum filtration.[3][6] Wash the solid with cold water and allow it to air dry.[9]

3.3. Purification by Column Chromatography

  • Column Preparation : Prepare a chromatography column by packing a slurry of alumina in hexane.

  • Sample Loading : Dissolve the crude product in a minimum amount of dichloromethane and load it onto the top of the alumina column.[3]

  • Elution :

    • Elute the column with hexane to remove any unreacted this compound (which will appear as a yellow-orange band).[3][6]

    • Change the eluent to a 1:1 mixture of hexane and diethyl ether to elute the desired acetyl this compound product (which will appear as an orange-red band).[3][6]

    • Any diacetylated product will remain at the top of the column as a darker band.[3][6]

  • Solvent Removal : Collect the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified acetyl this compound.

Visualization of Experimental Workflow

Friedel_Crafts_Acylation_Workflow A 1. Reagent Addition - this compound - Acetic Anhydride B 2. Catalyst Addition - 85% Phosphoric Acid A->B Dissolve C 3. Reaction - Heat with stirring B->C Initiate D 4. Quenching - Add ice water C->D Cool E 5. Neutralization - Add 10% NaOH D->E Dilute F 6. Isolation - Vacuum Filtration E->F Precipitate G 7. Purification - Column Chromatography F->G Crude Product H Pure Acetyl This compound G->H Isolate

Caption: Workflow for the Friedel-Crafts acylation of this compound.

Characterization of the Product

The purified acetyl this compound can be characterized by various analytical techniques:

  • Melting Point: Determination of the melting point range can indicate the purity of the product.

  • Thin-Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and the purity of the final product by comparing the Rf values of the starting material, crude product, and purified product.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption band for the carbonyl group (C=O) of the acetyl moiety.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will confirm the structure of acetyl this compound, showing distinct signals for the protons on the substituted and unsubstituted cyclopentadienyl rings, as well as the methyl protons of the acetyl and the this compound moieties.

Safety Precautions

  • Acetic anhydride and phosphoric acid are corrosive and should be handled with care in a fume hood.[3][6]

  • Sodium hydroxide is caustic and can cause severe burns.[3][6]

  • Organic solvents such as dichloromethane, hexane, and diethyl ether are flammable and should be handled away from ignition sources.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Methyl Ferrocene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the purification of methyl ferrocene from a mixture containing ferrocene and other related impurities using reversed-phase high-performance liquid chromatography (RP-HPLC).

Introduction

This compound is a methylated derivative of ferrocene, an organometallic compound with a sandwich structure. It serves as a key building block in the synthesis of more complex ferrocene derivatives for applications in catalysis, materials science, and medicinal chemistry. The synthesis of this compound often results in a mixture containing unreacted ferrocene and potentially over-methylated products such as dithis compound. High-purity this compound is essential for subsequent reactions and for accurate characterization of its properties.

This application note describes a robust and reproducible RP-HPLC method for the preparative purification of this compound. The method provides excellent resolution between ferrocene, this compound, and other related compounds.

Experimental Protocol

This protocol outlines the steps for sample preparation, HPLC analysis, and fraction collection for the purification of this compound.

2.1. Materials and Reagents

  • Crude this compound sample

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, deionized)

  • 0.45 µm syringe filters

2.2. Instrumentation

  • Preparative HPLC system equipped with a gradient pump, an autosampler (or manual injector), a column oven, and a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 10 mm, 5 µm particle size)

  • Fraction collector

2.3. Sample Preparation

  • Dissolve the crude this compound sample in a minimal amount of the initial mobile phase (e.g., 70% methanol in water) to a concentration of approximately 5-10 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

2.4. HPLC Method Parameters

The following table summarizes the HPLC conditions for the purification of this compound.

ParameterValue
Column C18 Reversed-Phase, 250 mm x 10 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Methanol
Gradient 70-90% B over 15 minutes
Flow Rate 4.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 500 µL

2.5. Purification Procedure

  • Equilibrate the HPLC system with the initial mobile phase conditions (70% Methanol) until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Run the gradient method as described in the table above.

  • Monitor the chromatogram and collect the fraction corresponding to the this compound peak.

  • Analyze a small aliquot of the collected fraction by analytical HPLC to confirm purity.

  • Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following table presents typical retention times for ferrocene and its methylated derivatives under the specified HPLC conditions.

CompoundExpected Retention Time (min)
Ferrocene8.5
This compound 10.2
1,1'-Dimethylferrocene12.1

Note: Retention times are approximate and may vary depending on the specific HPLC system, column, and exact mobile phase composition.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the this compound purification process.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Sample filter Filter Sample dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect collect Fraction Collection detect->collect purity Purity Analysis collect->purity evaporate Solvent Evaporation purity->evaporate final_product Purified this compound evaporate->final_product

Workflow for HPLC Purification of this compound.

Conclusion

The described reversed-phase HPLC method is effective for the purification of this compound from common impurities such as ferrocene and dithis compound. The protocol provides a solid foundation for researchers to obtain high-purity this compound for their scientific investigations. The method can be further optimized by adjusting the gradient slope, flow rate, or mobile phase composition to meet specific separation needs.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl Ferrocene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of methyl ferrocene.

Troubleshooting Guide

This guide addresses common issues encountered during the two-main step synthesis of this compound: the Friedel-Crafts acylation of ferrocene to acetylferrocene, and the subsequent reduction of acetylferrocene to this compound.

Part 1: Friedel-Crafts Acylation of Ferrocene

Issue 1: Low or No Yield of Acetylferrocene

Possible Cause Troubleshooting Step
Wet Glassware or Reagents Ensure all glassware is thoroughly dried, preferably in an oven, before use. Use anhydrous reagents. Moisture can deactivate the Lewis acid catalyst and hydrolyze acetic anhydride.[1]
Inactive Catalyst Use a fresh, unopened container of the Lewis acid catalyst (e.g., phosphoric acid or aluminum chloride).
Insufficient Heating Ensure the reaction mixture is heated to the specified temperature for the recommended duration to ensure the reaction goes to completion. For the phosphoric acid-catalyzed reaction, heating at 70-80°C for at least 10-30 minutes is typical.[2]
Inadequate Mixing Continuous and efficient stirring is crucial for this heterogeneous reaction to ensure proper mixing of the reactants and catalyst.

Issue 2: Formation of a Dark, Intractable Residue

Possible Cause Troubleshooting Step
Overheating or Prolonged Reaction Time Carefully control the reaction temperature and time. Excessive heat or prolonged reaction can lead to polymerization and decomposition of ferrocene.
Impure Ferrocene Use purified ferrocene. Impurities can act as catalysts for side reactions. Sublimation is an effective method for purifying ferrocene.[3][4]

Issue 3: Significant Formation of 1,1'-Diacetylferrocene (Side Product)

Possible Cause Troubleshooting Step
Excess Acylating Agent or Strong Catalyst Use a milder catalyst like phosphoric acid instead of aluminum chloride.[5][6] Carefully control the stoichiometry, using a minimal excess of acetic anhydride.
Prolonged Reaction Time Shorter reaction times favor mono-acylation. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time to stop the reaction.[6]
Part 2: Reduction of Acetylferrocene to this compound

Issue 4: Incomplete Reduction or Low Yield of this compound

Possible Cause Troubleshooting Step
Inactive Reducing Agent For Clemmensen reduction, ensure the zinc amalgam is freshly prepared and active. For Wolff-Kishner reduction, use fresh hydrazine hydrate.
Harsh Reaction Conditions (Clemmensen Reduction) The strongly acidic conditions of the Clemmensen reduction can sometimes lead to side reactions or degradation of the product. Consider alternative, milder reduction methods.
Incomplete Hydrazone Formation (Wolff-Kishner Reduction) Ensure the initial reaction to form the hydrazone goes to completion before adding the strong base and increasing the temperature.

Issue 5: Difficulty in Product Isolation and Purification

Possible Cause Troubleshooting Step
Incomplete Separation from Unreacted Acetylferrocene Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) to separate the more polar acetylferrocene from the less polar this compound.
Presence of Multiple Byproducts Optimize the reaction conditions to minimize byproduct formation. A combination of purification techniques, such as column chromatography followed by sublimation, may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the Friedel-Crafts acylation of ferrocene to acetylferrocene?

A1: The yield of acetylferrocene can vary significantly depending on the reaction conditions. With phosphoric acid and acetic anhydride, yields are often in the range of 75% for the crude product, which is a mixture of acetylferrocene and unreacted ferrocene.[7] Greener methods using zinc oxide as a catalyst have reported yields of 73% to 98%.[8]

Q2: How can I minimize the formation of the diacetylated byproduct?

A2: To favor mono-acetylation, it is recommended to use milder reaction conditions. Employing phosphoric acid as the catalyst instead of the more reactive aluminum chloride is a common strategy.[5][6] Additionally, limiting the reaction time and using a controlled amount of the acylating agent can help reduce the extent of diacylation.[6]

Q3: What are the main differences between the Clemmensen and Wolff-Kishner reductions for converting acetylferrocene to this compound?

A3: The primary difference lies in the reaction conditions. The Clemmensen reduction is performed in a strongly acidic medium using zinc amalgam and hydrochloric acid. In contrast, the Wolff-Kishner reduction is carried out under strongly basic conditions, typically using hydrazine hydrate and a strong base like potassium hydroxide at high temperatures. The choice between the two methods often depends on the stability of the substrate to acid or base.

Q4: Are there any milder alternatives to the Clemmensen and Wolff-Kishner reductions?

A4: Yes, several milder methods can be employed. One common approach is a two-step process involving the reduction of the acetyl group to a secondary alcohol using a reducing agent like sodium borohydride, followed by hydrogenolysis of the alcohol.[9] Other methods, such as ionic hydrogenation, may also be applicable.

Q5: How do I effectively purify the final this compound product?

A5: Column chromatography is a highly effective method for purifying this compound from unreacted starting materials and byproducts. A typical procedure involves using a silica gel or alumina stationary phase and eluting with a non-polar solvent like hexane, gradually increasing the polarity with a solvent such as ethyl acetate.[10] Sublimation can also be used as a final purification step to obtain highly pure this compound.[4]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Ferrocene

This protocol uses the milder phosphoric acid catalyst to favor mono-acylation.

  • To a round-bottom flask, add ferrocene (e.g., 1.0 g) and acetic anhydride (e.g., 3.3 mL).

  • Carefully add 85% phosphoric acid (e.g., 0.7 mL) to the mixture with stirring.[11]

  • Heat the reaction mixture in a water bath at 70-80°C for 20-30 minutes with continuous stirring.[2][11]

  • Pour the hot mixture onto crushed ice.

  • Once the ice has melted, neutralize the solution with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Collect the brown precipitate by vacuum filtration, wash with cold water, and air dry.

  • The crude product can be purified by column chromatography on silica gel or alumina, eluting with a hexane/ethyl acetate gradient. Unreacted ferrocene will elute first, followed by the orange band of acetylferrocene.

Protocol 2: Reduction of Acetylferrocene (Two-Step via Alcohol Intermediate)

This protocol provides a milder alternative to the direct Clemmensen or Wolff-Kishner reductions.

Step 2a: Reduction to 1-Ferrocenylethanol

  • Suspend acetylferrocene (e.g., 2.3 g, 10 mmol) in methanol (100 mL) in a round-bottom flask.[9]

  • Add sodium borohydride (e.g., 0.8 g, 21 mmol) in one portion.[9]

  • Stir the mixture at room temperature or gently heat to 60°C overnight.[9]

  • Pour the reaction mixture into crushed ice to precipitate the alcohol.

  • Collect the yellow precipitate by vacuum filtration and dry. An 87% yield has been reported for this step.[9]

Step 2b: Conversion of 1-Ferrocenylethanol to this compound (Illustrative)

A specific, high-yield protocol for the direct conversion of 1-ferrocenylethanol to this compound is less commonly detailed in introductory literature. However, general methods for the hydrogenolysis of benzylic-type alcohols can be adapted. This would typically involve catalytic hydrogenation.

Data Presentation

Table 1: Comparison of Reaction Conditions for Friedel-Crafts Acylation of Ferrocene

CatalystAcylating AgentSolventTemperature (°C)Typical Yield of AcetylferroceneKey Considerations
85% H₃PO₄ Acetic AnhydrideAcetic Anhydride70 - 10030-75% (crude)[7][8]Milder conditions, favors mono-acylation.[5][6]
AlCl₃ Acetyl ChlorideDichloromethaneRefluxCan be high, but prone to diacylationHarsher conditions, risk of di- and poly-acylation.[5]
ZnO Acetyl ChlorideDichloromethaneHeating73-98%[8]Greener alternative, high yields reported.[8][12]

Visualizations

experimental_workflow cluster_acylation Step 1: Friedel-Crafts Acylation cluster_reduction Step 2: Reduction Ferrocene Ferrocene Reaction_Mix Reaction Mixture Ferrocene->Reaction_Mix Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction_Mix Phosphoric_Acid H₃PO₄ (catalyst) Phosphoric_Acid->Reaction_Mix Heating Heating (70-80°C) Reaction_Mix->Heating Quenching Quenching (Ice/Water) Heating->Quenching Neutralization Neutralization (NaHCO₃) Quenching->Neutralization Filtration Filtration Neutralization->Filtration Crude_Product Crude Acetylferrocene Filtration->Crude_Product Column_Chromatography_A Column Chromatography Crude_Product->Column_Chromatography_A Acetylferrocene Pure Acetylferrocene Column_Chromatography_A->Acetylferrocene Acetylferrocene_R Acetylferrocene Acetylferrocene->Acetylferrocene_R Product from Step 1 Reduction_Reaction Reduction Reaction Acetylferrocene_R->Reduction_Reaction Reducing_Agent Reducing Agent (e.g., Zn(Hg)/HCl or H₂NNH₂/KOH) Reducing_Agent->Reduction_Reaction Workup Work-up Reduction_Reaction->Workup Crude_Methyl_Ferrocene Crude this compound Workup->Crude_Methyl_Ferrocene Purification Purification (Column Chromatography/Sublimation) Crude_Methyl_Ferrocene->Purification Methyl_Ferrocene Pure this compound Purification->Methyl_Ferrocene

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield of This compound Check_Acylation Check Acylation Step Start->Check_Acylation Check_Reduction Check Reduction Step Start->Check_Reduction Acylation_Issue Acylation Problem Identified Check_Acylation->Acylation_Issue Reduction_Issue Reduction Problem Identified Check_Reduction->Reduction_Issue Diacylation High Diacylation? Acylation_Issue->Diacylation Low_Conversion_A Low Conversion? Acylation_Issue->Low_Conversion_A Low_Conversion_R Low Conversion? Reduction_Issue->Low_Conversion_R Side_Products_R Other Side Products? Reduction_Issue->Side_Products_R Diacylation->Low_Conversion_A No Modify_Acylation_Conditions Modify Acylation: - Shorter reaction time - Milder catalyst - Stoichiometry control Diacylation->Modify_Acylation_Conditions Yes Optimize_Acylation Optimize Acylation: - Dry reagents/glassware - Increase temperature/time - Check catalyst activity Low_Conversion_A->Optimize_Acylation Yes Optimize_Reduction Optimize Reduction: - Fresh reducing agent - Check reaction conditions (pH, temp) Low_Conversion_R->Optimize_Reduction Yes Change_Reduction_Method Consider Alternative Reduction Method Side_Products_R->Change_Reduction_Method Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Methylation of Ferrocene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the methylation of ferrocene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthetic procedure.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the methylation of ferrocene.

Issue 1: Low yield of the desired monomethylated ferrocene and a significant amount of unreacted ferrocene.

Possible Cause Suggested Solution
Insufficient reaction time or temperature. The reaction may not have proceeded to completion. Increase the reaction time or temperature. Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal endpoint.
Inefficient catalyst. Ensure the Lewis acid catalyst (e.g., aluminum chloride) is fresh and anhydrous. Exposure to moisture can deactivate the catalyst.
Improper stoichiometry of reagents. An insufficient amount of the methylating agent (e.g., methyl iodide) will result in incomplete conversion of the starting material. Consider increasing the molar equivalents of the methylating agent.

Issue 2: Formation of a complex mixture of polymethylated ferrocenes (di-, tri-, and higher methylated products).

Possible Cause Suggested Solution
High reactivity of ferrocene and the methylated product. The methyl group is an activating group, making the monomethylated product more reactive than ferrocene itself, which promotes further alkylation. To minimize this, use a large excess of ferrocene relative to the methylating agent. This increases the probability of the methylating agent reacting with the starting material rather than the product.
Prolonged reaction time or high temperature. Harsher reaction conditions can favor polymethylation. Reduce the reaction time and/or temperature. Again, TLC monitoring is crucial to find the "sweet spot" that maximizes the yield of the desired product while minimizing side reactions.
Choice of methylating agent and catalyst. Highly reactive methylating agents and strong Lewis acids can lead to poor selectivity. Consider using a less reactive combination if polymethylation is a persistent issue.

Issue 3: Presence of unexpected isomeric products.

Possible Cause Suggested Solution
Carbocation rearrangement. While less common with methylation compared to alkylation with longer chains, rearrangement of the electrophile can occur. This can be influenced by the specific catalyst and solvent system. Using milder reaction conditions may suppress such side reactions.
Formation of 1,3-dimethylferrocene in addition to the expected 1,1'-dimethylferrocene. The electron-donating methyl group on one ring can direct the second methylation to the other ring (1,1'-) or to the same ring (1,2- or 1,3-). While the 1,1'-isomer is often favored, the formation of homoannularly disubstituted products can occur. Separation of these isomers can be achieved through careful column chromatography.

Issue 4: Difficulty in separating the product mixture.

Possible Cause Suggested Solution
Similar polarities of the components. Ferrocene and its methylated derivatives can have very similar polarities, making separation by column chromatography challenging.
Inappropriate stationary or mobile phase. For the separation of ferrocene and its methylated derivatives, alumina is often a more effective stationary phase than silica gel. A non-polar eluent system, such as a gradient of hexane and diethyl ether, is typically used. Start with a low polarity solvent (e.g., pure hexane) to elute the least polar component (unreacted ferrocene) and gradually increase the polarity to elute the methylated products.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction in the methylation of ferrocene?

A1: The most common side reaction is polymethylation . Because the methyl group is an activating substituent, the initial product, monomethylferrocene, is more reactive towards electrophilic substitution than ferrocene itself. This leads to the formation of a mixture of dimethylated, trimethylated, and even more highly methylated ferrocenes. The formation of 1,1'-dimethylferrocene is a common di-substituted side product.

Q2: How can I control the extent of methylation to favor the mono-substituted product?

A2: To favor the formation of monomethylferrocene, you can employ a few strategies:

  • Use a large excess of ferrocene compared to the methylating agent. This statistical approach increases the likelihood of the electrophile encountering an unreacted ferrocene molecule.

  • Control the reaction conditions by using lower temperatures and shorter reaction times.

  • Choose a less reactive methylating agent or a milder Lewis acid catalyst.

Q3: Are carbocation rearrangements a concern in the methylation of ferrocene?

A3: For methylation specifically, carbocation rearrangements of the methyl group itself are not possible. However, with other Friedel-Crafts alkylations using longer alkyl halides, carbocation rearrangements are a significant concern and can lead to a mixture of isomeric products.

Q4: What is the best way to purify the methylated ferrocene products?

A4: Column chromatography is the most effective method for separating unreacted ferrocene from the various methylated products. Alumina is often the preferred stationary phase. A gradient elution with a non-polar solvent system, such as hexane-diethyl ether, is typically employed. The separation can be monitored visually, as ferrocene is yellow-orange, and the methylated derivatives can have slightly different colors.

Quantitative Data

While precise yields are highly dependent on specific reaction conditions, the following table provides a general overview of expected product distribution in a typical Friedel-Crafts methylation of ferrocene.

ProductTypical Yield Range (%)
Unreacted Ferrocene10 - 50
Monomethylferrocene30 - 60
Dimethylferrocenes (mixture of isomers)5 - 20
Polymethylated Ferrocenes< 5

Experimental Protocols

Key Experiment: Friedel-Crafts Methylation of Ferrocene

This protocol is a general guideline for the methylation of ferrocene using methyl iodide and aluminum chloride.

Materials:

  • Ferrocene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Methyl Iodide (CH₃I)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexane

  • Diethyl ether

  • Alumina for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ferrocene in anhydrous dichloromethane.

  • Cool the solution in an ice bath.

  • Carefully add anhydrous aluminum chloride to the stirred solution.

  • Slowly add methyl iodide to the reaction mixture.

  • Allow the reaction to stir at 0°C for a specified time (e.g., 1 hour). The progress of the reaction should be monitored by TLC.

  • Quench the reaction by carefully pouring the mixture over ice and adding concentrated hydrochloric acid.

  • Separate the organic layer and wash it with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on alumina, eluting with a gradient of hexane and diethyl ether.

Visualizations

Reaction_Pathway Ferrocene Ferrocene Monomethylferrocene Monomethylferrocene Ferrocene->Monomethylferrocene + CH₃⁺ Dimethylferrocene Dimethylferrocene (1,1'- and other isomers) Monomethylferrocene->Dimethylferrocene + CH₃⁺ (faster) Polymethylated Polymethylated Ferrocenes Dimethylferrocene->Polymethylated + CH₃⁺

Figure 1. Reaction pathway for the methylation of ferrocene, highlighting the formation of polymethylated side products.

Troubleshooting_Workflow Start Methylation of Ferrocene Experiment Analysis Analyze crude product (TLC, GC-MS, NMR) Start->Analysis Problem Identify Issue Analysis->Problem LowYield Low Yield of Monomethylferrocene Problem->LowYield Unreacted starting material Polymethylation High Polymethylation Problem->Polymethylation Multiple products Isomers Unexpected Isomers Problem->Isomers Isomeric mixture Separation Difficult Separation Problem->Separation Impure product Solution1 Increase reaction time/temp Check catalyst activity Adjust stoichiometry LowYield->Solution1 Solution2 Use excess ferrocene Decrease reaction time/temp Polymethylation->Solution2 Solution3 Use milder conditions Optimize chromatography Isomers->Solution3 Solution4 Use alumina for chromatography Optimize eluent system Separation->Solution4 End Successful Methylation Solution1->End Solution2->End Solution3->End Solution4->End

Figure 2. A logical workflow for troubleshooting common issues in the methylation of ferrocene.

Technical Support Center: Purification of Crude Methyl Ferrocene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of crude methyl ferrocene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important organometallic compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound can contain a variety of impurities depending on the synthetic route employed. Common impurities include:

  • Unreacted Ferrocene: Incomplete methylation reaction can leave starting material in the crude product.

  • Di- and Polymethylated Ferrocenes: Over-methylation can lead to the formation of 1,1'-dimethylferrocene and other polymethylated species.

  • Residual Solvents and Reagents: Solvents used in the synthesis and workup (e.g., THF, diethyl ether) and unreacted methylation reagents or their byproducts can be present.

  • Oxidized Species: Ferrocene and its derivatives can be oxidized to the corresponding blue ferrocenium ion, especially in the presence of air and acid.

Q2: What are the most common methods for purifying crude this compound?

A2: The three primary methods for purifying crude this compound are column chromatography, recrystallization, and sublimation. The choice of method depends on the nature and quantity of the impurities, the desired final purity, and the scale of the purification.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess the number of components in a mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed information about the structure and the presence of impurities. The integration of proton signals can be used for quantitative analysis of major components.

  • Melting Point Analysis: A sharp melting point range close to the literature value (35-36 °C for this compound) indicates high purity. A broad or depressed melting point suggests the presence of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate volatile components and provide information about their molecular weight, aiding in the identification of impurities.

Troubleshooting Guides

Column Chromatography

Issue 1: Poor separation of this compound from unreacted ferrocene.

  • Possible Cause: The eluent system is too polar, causing both compounds to move too quickly down the column.

  • Solution: Decrease the polarity of the eluent. Since both ferrocene and this compound are relatively nonpolar, start with a nonpolar solvent like hexanes or petroleum ether and gradually increase the polarity by adding a small amount of a slightly more polar solvent like diethyl ether or dichloromethane. A gradient elution may be necessary for optimal separation.

Issue 2: The colored bands are very diffuse and broad.

  • Possible Cause 1: The column was not packed properly, leading to channeling.

  • Solution 1: Ensure the stationary phase (silica gel or alumina) is packed uniformly without any air bubbles or cracks. Tapping the column gently during packing and allowing the stationary phase to settle evenly can help.

  • Possible Cause 2: The initial sample band was too wide.

  • Solution 2: Dissolve the crude sample in a minimal amount of solvent before loading it onto the column. A concentrated, narrow band at the top of the column will lead to better separation.

Issue 3: Low recovery of this compound from the column.

  • Possible Cause: The compound is strongly adsorbed to the stationary phase, or the elution was incomplete.

  • Solution: If the compound is not eluting with the chosen solvent system, gradually increase the polarity of the eluent. Ensure that you collect all fractions until the desired product has been completely eluted, as monitored by TLC.

Recrystallization

Issue 1: No crystals form upon cooling.

  • Possible Cause 1: Too much solvent was used, and the solution is not saturated.

  • Solution 1: Evaporate some of the solvent to concentrate the solution and then allow it to cool again.

  • Possible Cause 2: The solution is supersaturated, but crystallization has not been initiated.

  • Solution 2: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of pure this compound can also induce crystallization.

Issue 2: The recrystallized product is still impure.

  • Possible Cause: The cooling process was too rapid, causing impurities to be trapped within the crystal lattice.

  • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow crystal growth generally leads to higher purity. A second recrystallization may be necessary.

Issue 3: Oily product forms instead of crystals.

  • Possible Cause: The melting point of the solute is lower than the boiling point of the solvent, or the concentration of impurities is very high.

  • Solution: Choose a lower-boiling point solvent for recrystallization. If impurities are the issue, an initial purification by column chromatography might be necessary before recrystallization.

Sublimation

Issue 1: The sample decomposes or chars during sublimation.

  • Possible Cause: The temperature is too high.

  • Solution: Lower the sublimation temperature. It is crucial to heat the sample gently and evenly. Using a vacuum can lower the required sublimation temperature and reduce the risk of decomposition.[1][2]

Issue 2: Low yield of sublimed product.

  • Possible Cause 1: The sublimation was not carried out for a sufficient amount of time.

  • Solution 1: Allow more time for the sublimation to proceed to completion.

  • Possible Cause 2: The vacuum is not sufficient to promote sublimation at the applied temperature.

  • Solution 2: Check the vacuum system for leaks and ensure a good vacuum is being pulled.

Issue 3: The sublimed crystals are contaminated with the starting material.

  • Possible Cause: The vapor pressures of the impurity and the product are too similar under the sublimation conditions.

  • Solution: Sublimation may not be the most effective method for separating compounds with very similar volatilities. In this case, column chromatography would be a better choice.

Data Presentation

The following table summarizes typical outcomes for the purification of crude this compound using different techniques. The exact values can vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification TechniqueTypical Purity ImprovementTypical YieldKey AdvantagesKey Disadvantages
Column Chromatography Good to ExcellentModerate to HighEffective for separating compounds with different polarities.Can be time-consuming and requires larger volumes of solvent.
Recrystallization GoodModerate to HighSimple setup, good for removing small amounts of impurities.Requires finding a suitable solvent; may not be effective for all impurity profiles.
Sublimation ExcellentModerateSolvent-free method, can yield very pure product.Only applicable to compounds that sublime without decomposition; not effective for separating compounds with similar vapor pressures.

Experimental Protocols

Column Chromatography of Crude this compound
  • Prepare the Column:

    • Add a small plug of glass wool to the bottom of a chromatography column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexanes).

    • Pour the slurry into the column and allow it to pack evenly, tapping the column gently to remove air bubbles.

    • Add another thin layer of sand on top of the silica gel.

    • Drain the solvent until the level is just above the top layer of sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the initial eluent).

    • Carefully add the sample solution to the top of the column using a pipette.

  • Elution:

    • Begin eluting with a nonpolar solvent such as hexanes. Unreacted ferrocene, being less polar, will typically elute first and can be observed as a yellow-orange band.

    • Gradually increase the polarity of the eluent by adding a small percentage of a more polar solvent like diethyl ether (e.g., 1-2% diethyl ether in hexanes) to elute the this compound, which will appear as a distinct orange band.

    • Collect fractions and monitor the separation by TLC.

  • Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Recrystallization of Crude this compound
  • Solvent Selection:

    • Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol or a mixed solvent system like ethanol/water can be effective.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the hot solvent and heat the mixture with gentle swirling until the solid is completely dissolved.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Allow the crystals to air dry completely.

Sublimation of Crude this compound
  • Apparatus Setup:

    • Place the crude this compound in the bottom of a sublimation apparatus.

    • Insert the cold finger and ensure a good seal.

  • Sublimation:

    • Connect the apparatus to a vacuum line to reduce the pressure.[1][2]

    • Begin circulating cold water through the cold finger.

    • Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be high enough to cause sublimation but below the melting point to avoid decomposition.[3]

  • Collection:

    • Pure this compound will deposit as crystals on the cold finger.

    • Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before venting the vacuum.

    • Carefully remove the cold finger and scrape off the purified crystals.

Visualizations

experimental_workflow_column_chromatography start Start: Crude this compound prep_column Prepare Silica Gel Column start->prep_column load_sample Load Sample in Minimal Solvent prep_column->load_sample elute_nonpolar Elute with Nonpolar Solvent (e.g., Hexanes) load_sample->elute_nonpolar collect_ferrocene Collect Ferrocene Fraction elute_nonpolar->collect_ferrocene elute_polar Increase Eluent Polarity (e.g., Hexanes/Ether) elute_nonpolar->elute_polar collect_methylferrocene Collect this compound Fraction elute_polar->collect_methylferrocene evaporate Evaporate Solvent collect_methylferrocene->evaporate end End: Purified this compound evaporate->end

Column Chromatography Workflow

experimental_workflow_recrystallization start Start: Crude this compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool_slowly Cool Slowly to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals end End: Purified this compound dry_crystals->end

Recrystallization Workflow

experimental_workflow_sublimation start Start: Crude this compound setup Place Sample in Sublimation Apparatus start->setup vacuum Apply Vacuum setup->vacuum cool Cool the Cold Finger vacuum->cool heat Gently Heat Sample cool->heat collect Collect Sublimed Crystals on Cold Finger heat->collect cool_down Cool Apparatus to Room Temperature collect->cool_down scrape Scrape Purified Crystals cool_down->scrape end End: Purified this compound scrape->end

Sublimation Workflow

troubleshooting_purification cluster_purification Purification Method start Impure this compound purity_check Assess Purity (TLC, NMR, MP) start->purity_check decision Is Purity Acceptable? purity_check->decision end Pure this compound decision->end Yes chromatography Column Chromatography decision->chromatography No recrystallization Recrystallization decision->recrystallization No sublimation Sublimation decision->sublimation No chromatography->purity_check recrystallization->purity_check sublimation->purity_check

Purification Troubleshooting Pathway

References

Technical Support Center: Overcoming Solubility Challenges of Methyl Ferrocene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with methyl ferrocene.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a critical parameter?

This compound is an organometallic compound, a derivative of ferrocene, with a methyl group attached to one of the cyclopentadienyl rings. Its unique electrochemical properties, stability, and lipophilic nature make it a valuable candidate in various applications, including catalysis, materials science, and as a pharmacophore in drug design.[1][2] Solubility is a critical parameter because it directly impacts the compound's bioavailability in drug delivery systems, its reactivity in chemical syntheses, and its performance in electrochemical applications.[3] Poor solubility can lead to issues such as low drug loading, inconsistent reaction kinetics, and precipitation during experiments.

Q2: In which solvents is this compound typically soluble?

Like its parent compound ferrocene, this compound is a non-polar molecule.[4] The addition of a methyl group slightly increases its lipophilicity. Therefore, it is readily soluble in most common non-polar and weakly polar organic solvents but is practically insoluble in water.[4][5]

Q3: How does the methyl group affect solubility compared to unsubstituted ferrocene?

The methyl group is an electron-donating and lipophilic group. Its presence is expected to slightly increase the solubility of this compound in non-polar organic solvents like hexane and toluene compared to unsubstituted ferrocene. Conversely, it will further decrease its already negligible solubility in polar solvents like water.

Q4: Is this compound soluble in water or aqueous buffers?

No, this compound is considered insoluble in water and aqueous buffer systems.[4] This poses a significant challenge for its use in biological and pharmaceutical applications, which often require aqueous media. Advanced formulation strategies are necessary to overcome this limitation.

Troubleshooting Guide

This guide addresses common problems related to this compound solubility during experimental work.

Problem: My this compound is not dissolving in the chosen organic solvent.

If you are experiencing difficulty dissolving this compound, follow this troubleshooting workflow.

G start Start: This compound Fails to Dissolve check_solvent Step 1: Verify Solvent Polarity Is the solvent non-polar or weakly polar (e.g., Hexane, Toluene, CH2Cl2)? start->check_solvent select_solvent Action: Select an appropriate non-polar solvent. Refer to Table 1. check_solvent->select_solvent No try_heating Step 2: Apply Gentle Heating Did you try warming the solution (e.g., to 40-50°C)? check_solvent->try_heating Yes select_solvent->try_heating apply_heat Action: Gently heat and stir. Ensure temperature is below the solvent's boiling point. try_heating->apply_heat No use_cosolvent Step 3: Use a Co-Solvent System Is a single solvent insufficient? try_heating->use_cosolvent Yes, still fails apply_heat->use_cosolvent add_cosolvent Action: Introduce a more polar miscible co-solvent (e.g., THF, Acetone) in small increments. See Protocol 1. use_cosolvent->add_cosolvent Yes fail Issue Persists: Consider Advanced Formulation Strategies use_cosolvent->fail No, but still fails success Success: This compound Dissolved add_cosolvent->success

Caption: Troubleshooting workflow for dissolving this compound.

Problem: this compound precipitates out of solution during my experiment.

  • Potential Cause 1: Temperature Fluctuation. A decrease in temperature can significantly lower the solubility, causing the compound to crash out.

    • Solution: Maintain a constant temperature for your experimental setup using a water bath or heating mantle.

  • Potential Cause 2: Change in Solvent Composition. The addition of a less compatible reagent or an anti-solvent (a liquid in which the compound is insoluble) can trigger precipitation.

    • Solution: Ensure all reagents and solvents added are miscible and do not drastically alter the overall polarity of the solution.

  • Potential Cause 3: Exceeding Solubility Limit. Evaporation of the solvent during a long experiment can concentrate the solution beyond its saturation point.

    • Solution: Perform the experiment in a closed system or under reflux to prevent solvent loss.

Data Presentation: Solubility of Ferrocene Derivatives

While specific quantitative solubility data for this compound is not widely published, its behavior can be inferred from data on ferrocene and other derivatives. Ferrocene is generally soluble in non-polar organic solvents and insoluble in water.

Table 1: Qualitative Solubility of Ferrocene in Common Solvents

Solvent ClassExamplesSolubility of FerroceneExpected Solubility of this compound
Non-Polar Hexane, Benzene, TolueneSoluble to Very SolubleSoluble to Very Soluble
Halogenated Dichloromethane (DCM), ChloroformSolubleSoluble
Ethers Diethyl Ether, Tetrahydrofuran (THF)SolubleSoluble
Polar Aprotic Acetone, Acetonitrile (ACN)Sparingly SolubleSparingly Soluble
Alcohols Methanol, EthanolSparingly SolubleSparingly to Poorly Soluble
Aqueous Water, BuffersInsolubleInsoluble

Data compiled from various sources.[4][5][6]

Advanced Formulation Strategies for Aqueous Applications

For applications in drug delivery and biological assays, dissolving this compound in aqueous media is essential. The following strategies can be employed.

Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate lipophilic molecules like this compound, forming an inclusion complex that is water-soluble.[7]

G cluster_1 After Complexation mf This compound (Lipophilic) complex Water-Soluble Inclusion Complex mf->complex Encapsulation cd Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) cd->complex water Aqueous Environment

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

Lipid-Based Formulations (SEDDS/SMEDDS)

Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) are mixtures of oils, surfactants, and co-solvents that can dissolve lipophilic compounds.[8][9] Upon gentle agitation in an aqueous medium, these systems spontaneously form fine oil-in-water emulsions or microemulsions, keeping the drug solubilized.

G start Step 1: Component Selection step2 Step 2: Dissolve this compound in Oil/Lipid Phase start->step2 Select Oil, Surfactant, Co-solvent step3 Step 3: Add Surfactant and Co-solvent Homogenize the mixture step2->step3 step4 Step 4: Characterize Pre-concentrate (Clear, homogenous liquid) step3->step4 step5 Step 5: Test Self-Emulsification Add pre-concentrate to aqueous media step4->step5 result Result: Spontaneous formation of a stable micro/nano-emulsion step5->result

Caption: Experimental workflow for preparing a SEDDS formulation.

Particle Size Reduction

Reducing the particle size of this compound through techniques like micronization or nanosizing increases the surface area-to-volume ratio.[3][7] This enhances the dissolution rate according to the Noyes-Whitney equation, although it does not increase the equilibrium solubility. This strategy is often combined with the use of surfactants to improve wettability.[3]

Experimental Protocols

Protocol 1: Screening for an Optimal Co-Solvent System

  • Objective: To find a mixture of solvents that can dissolve this compound at the desired concentration.

  • Materials: this compound, primary solvent (e.g., ethanol), co-solvent (e.g., propylene glycol, polyethylene glycol 400), vials, magnetic stirrer.

  • Procedure:

    • Attempt to dissolve a known amount of this compound in the primary solvent to determine its approximate solubility.

    • To a vial containing a pre-weighed amount of this compound, add a volume of the primary solvent that is insufficient for complete dissolution.

    • While stirring, add the co-solvent dropwise (e.g., 1-5% v/v increments).

    • Observe the solution for clarity after each addition. The point at which the solution becomes clear indicates a suitable co-solvent ratio.

    • Monitor the stability of the solution over time (e.g., 24 hours) at the intended storage temperature to check for precipitation.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

  • Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD).

  • Materials: this compound, HP-β-CD, deionized water, magnetic stirrer, flask, filtration apparatus.

  • Procedure:

    • Prepare a solution of HP-β-CD in deionized water (e.g., 10% w/v).

    • Add an excess of this compound to the HP-β-CD solution (e.g., a 1:2 molar ratio of this compound to cyclodextrin).

    • Seal the flask and stir the suspension vigorously at room temperature for 24-48 hours, protected from light.

    • After stirring, filter the suspension through a 0.22 µm syringe filter to remove the undissolved this compound.

    • The clear filtrate contains the water-soluble this compound-cyclodextrin inclusion complex. The concentration can be determined using UV-Vis spectrophotometry.

Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

  • Objective: To formulate a lipid-based system for aqueous dispersion of this compound.

  • Materials: this compound, a suitable oil (e.g., Capryol 90), a surfactant (e.g., Kolliphor EL), and a co-solvent (e.g., Transcutol P).

  • Procedure:

    • Accurately weigh the required amount of this compound and dissolve it in the oil with the aid of gentle heating and vortexing.

    • To this oily phase, add the pre-weighed amounts of surfactant and co-solvent.

    • Homogenize the mixture by vortexing or stirring until a clear, yellowish, homogenous liquid (the SEDDS pre-concentrate) is formed.

    • To test its performance, add a small volume (e.g., 100 µL) of the pre-concentrate to a larger volume of water (e.g., 10 mL) with gentle stirring and observe for the spontaneous formation of a clear or slightly bluish-white emulsion.

References

Technical Support Center: Stabilization of Methyl Ferrocene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing methyl ferrocene derivatives against oxidation. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your compounds.

Frequently Asked Questions (FAQs)

Q1: Why are this compound derivatives susceptible to oxidation?

Methyl groups are electron-donating, which increases the electron density at the iron center of the ferrocene core. This makes the iron more susceptible to oxidation, readily converting from Fe(II) to the less stable Fe(III) state, forming a blue-green ferrocenium ion. This oxidation can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.

Q2: What are the visible signs of oxidation in my this compound derivative sample?

A pure this compound derivative should be an orange to reddish-orange crystalline solid. The primary visual indicator of oxidation is a color change to green or blue, due to the formation of the ferrocenium cation. You may also observe a decrease in the compound's solubility in nonpolar solvents.

Q3: What are the standard storage conditions for this compound derivatives?

To minimize oxidation, this compound derivatives should be stored in a cool, dry, and dark environment.[1] It is highly recommended to store them under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container like a Schlenk flask or in a glovebox. For small quantities, storage in a desiccator can help maintain a dry environment.[1]

Q4: Can I use antioxidants to stabilize my this compound derivatives?

While the use of antioxidants for ferrocene derivatives is not extensively documented in the literature, the addition of radical scavengers, such as phenolic antioxidants (e.g., Butylated Hydroxytoluene - BHT), could potentially inhibit oxidation. Phenolic compounds are known to act as effective antioxidants in various organic systems.[2][3][4] It is advisable to conduct small-scale pilot experiments to determine the compatibility and effectiveness of any antioxidant with your specific derivative.

Q5: How does the position and number of methyl groups affect the stability?

The more methyl groups attached to the cyclopentadienyl rings, the more electron-rich the iron center becomes, and thus, the more easily it is oxidized. For example, decamethylferrocene is much more readily oxidized than ferrocene itself. The position of the methyl groups can also have a subtle effect on the oxidation potential.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Sample is turning green/blue. Oxidation of the ferrocene core to the ferrocenium ion.1. Immediately transfer the sample to an inert atmosphere (glovebox or Schlenk line). 2. If the oxidation is minimal, you may be able to purify the sample by column chromatography or sublimation to remove the ferrocenium salts. 3. For future prevention, strictly adhere to inert atmosphere handling and storage protocols.
Inconsistent results in electrochemical experiments. 1. Presence of oxygen in the solvent, which can act as an oxidizing agent. 2. Partial oxidation of the sample. 3. Uncompensated resistance in the electrochemical cell, especially in organic solvents.1. Ensure your solvent is thoroughly degassed with an inert gas (e.g., by sparging with nitrogen or argon for at least 30 minutes). 2. Check the purity of your sample before each experiment (e.g., by NMR or melting point). 3. Use a three-electrode setup and consider using iR compensation if available on your potentiostat. The ferrocene/ferrocenium couple can also be used as an internal standard for potential calibration.
Difficulty dissolving the sample in non-polar solvents. The sample may be partially or fully oxidized. Ferrocenium salts are generally less soluble in non-polar organic solvents than their neutral ferrocene counterparts.1. Confirm the identity and purity of your compound. 2. If oxidation is confirmed, attempt to purify a small amount to see if the solubility of the purified (orange) fraction improves.
Low yield after synthesis and workup. The this compound derivative may have been oxidized during the reaction or purification process, especially if exposed to air for extended periods.1. Ensure all steps of the synthesis and purification are carried out under an inert atmosphere. 2. Use degassed solvents for reactions and chromatography. 3. Minimize the time the compound is exposed to air during transfers.

Quantitative Data: Oxidation Potentials of Substituted Ferrocenes

The ease of oxidation of ferrocene derivatives can be quantified by their oxidation potential (E½), typically measured by cyclic voltammetry. A lower, more negative potential indicates that the compound is more easily oxidized. The following table summarizes the oxidation potentials for several ferrocene derivatives, demonstrating the effect of different substituents.

CompoundSubstituent EffectOxidation Potential (V vs. SCE)Reference
DecamethylferroceneStrongly Electron-Donating-0.125[5]
t-ButylferroceneElectron-Donating0.305[5]
n-AmylferroceneElectron-Donating0.31[5]
Ferrocene (Reference) - 0.38 [5]
BromoferroceneElectron-Withdrawing0.41[5]
Ferrocenecarboxylic acidStrongly Electron-Withdrawing0.625[5]
AcetylferroceneStrongly Electron-Withdrawing0.625[5]
FerrocenecarbaldehydeStrongly Electron-Withdrawing0.673[5]

Experimental Protocols

Protocol 1: Inert Atmosphere Handling and Storage of this compound Derivatives

This protocol outlines the procedure for safely handling and storing air-sensitive this compound derivatives to prevent oxidation.

Materials:

  • This compound derivative

  • Schlenk flask or vial with a gas-tight stopcock

  • Glovebox or Schlenk line with a dual vacuum/inert gas manifold

  • Spatula

  • Parafilm®

Procedure:

  • In a Glovebox:

    • Ensure the glovebox has a dry, oxygen-free atmosphere (<1 ppm O₂).

    • Place the container of the this compound derivative, a clean Schlenk flask, and a spatula inside the glovebox antechamber.

    • Evacuate and refill the antechamber with inert gas at least three times.

    • Transfer the desired amount of the this compound derivative into the Schlenk flask.

    • Seal the Schlenk flask with its stopcock and wrap the joint with Parafilm®.

    • The sample can now be safely removed from the glovebox.

  • Using a Schlenk Line:

    • Connect the Schlenk flask containing the this compound derivative to the Schlenk line.

    • Carefully evacuate the flask (to remove air) and then backfill with inert gas (nitrogen or argon).

    • Repeat the evacuate/backfill cycle at least three times to ensure an inert atmosphere.

    • For long-term storage, maintain a slight positive pressure of inert gas in the flask.

    • To access the compound, use a positive flow of inert gas to prevent air from entering the flask when the stopper is removed.

Protocol 2: Purification of Partially Oxidized this compound by Column Chromatography

This protocol describes how to separate the neutral, unoxidized this compound derivative from its oxidized ferrocenium form.

Materials:

  • Partially oxidized this compound derivative

  • Silica gel or alumina

  • Glass chromatography column

  • Non-polar solvent (e.g., hexane or a hexane/diethyl ether mixture)

  • Polar solvent (e.g., dichloromethane or ethyl acetate)

  • Round-bottom flasks

  • Rotary evaporator

Procedure:

  • Prepare a slurry of silica gel or alumina in the chosen non-polar solvent and pack the chromatography column.

  • Dissolve the partially oxidized sample in a minimum amount of the non-polar solvent. The blue/green ferrocenium salt will likely not dissolve completely.

  • Load the solution onto the top of the column.

  • Elute the column with the non-polar solvent. The orange band of the neutral this compound derivative will move down the column.

  • The blue/green ferrocenium salt will remain at the top of the column.

  • Collect the orange fraction in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified, orange this compound derivative.

  • Immediately store the purified compound under an inert atmosphere as described in Protocol 1.

Protocol 3: Assessing Oxidative Stability using Cyclic Voltammetry (CV)

This protocol provides a method to determine the oxidation potential of a this compound derivative, a key indicator of its susceptibility to oxidation.

Materials:

  • Potentiostat

  • Three-electrode electrochemical cell (working, reference, and counter electrodes)

  • Degassed electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile or dichloromethane)

  • This compound derivative

  • Ferrocene (as an internal standard)

  • Inert gas source (nitrogen or argon)

Procedure:

  • Prepare a ~1 mM solution of the this compound derivative in the degassed electrolyte solution.

  • Assemble the three-electrode cell and purge with inert gas for at least 15-20 minutes to remove any dissolved oxygen.

  • Maintain a blanket of inert gas over the solution throughout the experiment.

  • Perform a cyclic voltammetry scan over a potential range that brackets the expected oxidation potential of the derivative (e.g., from -0.2 V to +0.8 V vs. Ag/AgCl).

  • Record the voltammogram and determine the half-wave potential (E½), which is the average of the anodic and cathodic peak potentials.

  • For accurate measurements, it is recommended to add a small amount of ferrocene to the solution and record a second voltammogram. The known, stable oxidation potential of ferrocene can be used as an internal reference.

Visualizations

Oxidation_Process Methyl_Ferrocene This compound (Fe(II)) Orange/Red Solid Methyl_Ferrocenium Methyl Ferrocenium (Fe(III)) Blue/Green Ion Methyl_Ferrocene->Methyl_Ferrocenium Oxidation Electron e- Methyl_Ferrocene->Electron Oxidizing_Agent Oxidizing Agent (e.g., O2, Peroxides) Oxidizing_Agent->Methyl_Ferrocenium

Caption: Oxidation of this compound to the methyl ferrocenium ion.

Experimental_Workflow cluster_storage Storage & Handling cluster_analysis Stability Analysis cluster_troubleshooting Troubleshooting Storage Store under Inert Atmosphere CV Cyclic Voltammetry (Assess Oxidation Potential) Storage->CV Visual Visual Inspection (Color Change) Storage->Visual Oxidized_Sample Oxidized Sample (Green/Blue) Visual->Oxidized_Sample if oxidized Purification Purification (Column Chromatography) Oxidized_Sample->Purification Purification->Storage store purified sample

Caption: Workflow for handling and assessing the stability of this compound derivatives.

References

Technical Support Center: Optimizing Electrochemical Measurements of Methyl Ferrocene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the electrochemical measurements of methyl ferrocene.

Frequently Asked Questions (FAQs)

Q1: What is the expected shape of a cyclic voltammogram (CV) for this compound?

A1: For a simple, reversible one-electron process like the oxidation of this compound (Fc-CH₃) to the methyl ferrocenium cation (Fc-CH₃⁺), the cyclic voltammogram should exhibit a characteristic "duck-shaped" curve.[1] This shape arises from the diffusion-controlled oxidation and reduction of the analyte at the electrode surface. The voltammogram should display a distinct anodic (oxidation) peak and a corresponding cathodic (reduction) peak.

Q2: Why is this compound often used as an internal standard in electrochemistry?

A2: this compound, like ferrocene, undergoes a well-behaved and reversible one-electron redox reaction.[2][3] This predictability makes it an excellent internal reference for calibrating the potential of a reference electrode and for comparing redox potentials across different experiments and solvent systems. The methyl group provides slightly different properties compared to ferrocene, which can be advantageous in certain non-aqueous electrolytes.

Q3: How does the solvent affect the redox potential of this compound?

A3: The redox potential of ferrocene and its derivatives, including this compound, is influenced by the solvent.[4][5] The solvent's ability to solvate the neutral this compound molecule and the resulting methyl ferrocenium cation can shift the formal potential (E°'). Generally, more polar or coordinating solvents can stabilize the charged species, affecting the thermodynamics of the electron transfer.

Q4: What is the role of the supporting electrolyte?

A4: The supporting electrolyte is a salt added to the solution to increase its conductivity and minimize the iR drop (the potential drop due to the solution resistance).[6] It also ensures that the electroactive species migrates to the electrode surface primarily through diffusion rather than electrostatic attraction. The choice and concentration of the supporting electrolyte can also influence the redox potential of this compound.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the electrochemical measurement of this compound.

Problem 1: Distorted or Irregular Cyclic Voltammogram Shape

Symptoms:

  • The voltammogram does not have the expected "duck shape."

  • Presence of unexpected peaks or waves.

  • A sloping baseline.

Possible Causes and Solutions:

Possible Cause Solution
Oxygen in the solution Dissolved oxygen can be electrochemically active and interfere with the measurement. Deoxygenate the solution by bubbling an inert gas (e.g., nitrogen or argon) through it for at least 10-15 minutes before the experiment and maintain an inert atmosphere over the solution during the measurement.[2][8]
Contaminated solvent or electrolyte Use high-purity solvents and supporting electrolytes. Impurities can be electroactive and produce interfering peaks.
Incorrect potential window The applied potential range may be too wide, leading to the oxidation or reduction of the solvent or supporting electrolyte.[9] Perform a background scan of the solvent and electrolyte alone to determine the usable potential window.
Electrode fouling The surface of the working electrode may be contaminated or have adsorbed species from previous experiments. Thoroughly clean and polish the working electrode before each experiment.
Problem 2: Large Peak-to-Peak Separation (ΔEp)

Symptoms:

  • The separation between the anodic peak potential (Epa) and the cathodic peak potential (Epc) is significantly greater than the theoretical value of ~59 mV for a reversible one-electron process.

Possible Causes and Solutions:

Possible Cause Solution
High solution resistance (iR drop) Ensure the reference electrode tip is placed close to the working electrode. Increase the concentration of the supporting electrolyte (typically 0.1 M).
Quasi-reversible or irreversible electron transfer This can be inherent to the system (e.g., due to slow electron transfer kinetics). Try lowering the scan rate. A plot of peak current vs. the square root of the scan rate can help diagnose this. For a diffusion-controlled process, this plot should be linear.
Uncompensated resistance in the potentiostat If available on your instrument, use iR compensation.
Fast scan rate At higher scan rates, the kinetics of electron transfer may not be able to keep up, leading to an increased ΔEp.[10] Acquire CVs at various scan rates to observe this effect.
Problem 3: Poor Reproducibility of Measurements

Symptoms:

  • Successive cyclic voltammograms of the same solution are not identical.

  • Results vary significantly between different experimental runs.

Possible Causes and Solutions:

Possible Cause Solution
Inconsistent working electrode surface The surface of the working electrode must be reproducibly prepared for each experiment. Follow a consistent polishing and cleaning protocol.[2]
Changes in solution composition Evaporation of the solvent can change the analyte concentration. Keep the electrochemical cell covered. Ensure the solution is well-mixed after adding the analyte.
Reference electrode instability The potential of the reference electrode may be drifting. Ensure the reference electrode is properly filled and that there are no air bubbles.[11] If using a non-aqueous reference electrode, ensure it is stored correctly.
Temperature fluctuations Diffusion coefficients are temperature-dependent, which affects the peak currents. Perform experiments in a temperature-controlled environment if high precision is required.

Experimental Protocols

Standard Protocol for Cyclic Voltammetry of this compound

This protocol outlines the key steps for obtaining a high-quality cyclic voltammogram of this compound in a non-aqueous solvent.

1. Electrode Preparation:

  • Working Electrode (e.g., Glassy Carbon or Platinum):
  • Polish the electrode surface with alumina slurry on a polishing pad, using a figure-eight motion.[12] Start with a coarser grit (e.g., 0.3 µm) and finish with a finer grit (e.g., 0.05 µm).
  • Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.
  • Dry the electrode completely before use.
  • Reference Electrode (e.g., Ag/AgCl or Ag/Ag⁺):
  • Ensure the electrode is filled with the appropriate filling solution and is free of air bubbles.
  • Counter Electrode (e.g., Platinum Wire):
  • Clean the platinum wire by rinsing it with solvent. For more rigorous cleaning, it can be flamed or sonicated in an appropriate solvent.

2. Solution Preparation:

  • Prepare a solution of the supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a high-purity, dry non-aqueous solvent (e.g., acetonitrile or dichloromethane).[2]
  • Prepare a stock solution of this compound.
  • Add the appropriate volume of the this compound stock solution to the electrolyte solution to achieve the desired concentration (typically 1-5 mM).

3. Electrochemical Measurement:

  • Assemble the three electrodes in the electrochemical cell containing the this compound solution.
  • Deoxygenate the solution by bubbling with an inert gas (N₂ or Ar) for 10-15 minutes.[11]
  • Maintain a blanket of the inert gas over the solution throughout the experiment.
  • Perform a background CV scan of the supporting electrolyte solution without this compound to determine the potential window.
  • Set the parameters for the CV experiment (e.g., initial potential, vertex potentials, scan rate). A typical starting scan rate is 100 mV/s.[3]
  • Run the cyclic voltammetry experiment and record the data.

Quantitative Data

The half-wave potential (E₁⸝₂) of this compound is influenced by the solvent and the supporting electrolyte. The following table provides an overview of expected redox potentials for various ferrocene derivatives in acetonitrile, illustrating the effect of methylation.

CompoundE₁⸝₂ (V vs. SCE) in Acetonitrile with 0.1 M TBAPF₆
Ferrocene (Fc)+0.403[3]
1,1'-Dimethylferrocene (Me₂Fc)+0.302[3][13]
1,2,3,4,1',2',3',4'-Octamethylferrocene (Me₈Fc)+0.003[3][13]
Decamethylferrocene (Me₁₀Fc)-0.096[3][13]

Note: The addition of electron-donating methyl groups to the cyclopentadienyl rings makes the ferrocene moiety easier to oxidize, resulting in a negative shift of the redox potential.[3]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Electrodes C Assemble Cell A->C B Prepare Solution B->C D Deoxygenate C->D E Run Background Scan D->E F Run Sample Scan E->F G Analyze Data F->G

Caption: Experimental workflow for cyclic voltammetry.

Troubleshooting_Logic Start Problem with CV Measurement Issue1 Distorted Shape? Start->Issue1 Issue2 Large ΔEp? Issue1->Issue2 No Sol1a Deoxygenate Solution Issue1->Sol1a Yes Issue3 Poor Reproducibility? Issue2->Issue3 No Sol2a Check Electrode Placement Issue2->Sol2a Yes Sol3a Consistent Electrode Polishing Issue3->Sol3a Yes End Optimized Measurement Issue3->End No Sol1b Check for Contamination Sol1a->Sol1b Sol1c Adjust Potential Window Sol1b->Sol1c Sol1c->End Sol2b Adjust Scan Rate Sol2a->Sol2b Sol2c Use iR Compensation Sol2b->Sol2c Sol2c->End Sol3b Check Reference Electrode Sol3a->Sol3b Sol3c Control Temperature Sol3b->Sol3c Sol3c->End

Caption: Troubleshooting logic for common CV issues.

References

Technical Support Center: Troubleshooting Methyl Ferrocene Cyclic Voltammograms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak broadening in methyl ferrocene cyclic voltammograms.

Frequently Asked Questions (FAQs)

Q1: What is the ideal shape of a cyclic voltammogram for this compound?

A1: For a one-electron, reversible redox process like the oxidation of this compound (CH₃Fc) to the methyl ferrocenium cation (CH₃Fc⁺), the ideal cyclic voltammogram (CV) should exhibit a "duck-shaped" curve.[1] Key characteristics of an ideal CV for this compound include:

  • Symmetrical Peaks: The anodic (oxidation) and cathodic (reduction) peaks should be well-defined and symmetrical.

  • Peak Separation (ΔEp): The difference between the anodic peak potential (Epa) and the cathodic peak potential (Epc) should be close to 59/n mV at 25 °C, where n is the number of electrons transferred (in this case, n=1). Therefore, ΔEp should be approximately 59 mV.[2]

  • Peak Current Ratio (ipa/ipc): The ratio of the anodic peak current to the cathodic peak current should be equal to one.

Q2: What does peak broadening in my this compound CV signify?

A2: Peak broadening, characterized by a ΔEp significantly greater than 59 mV and less defined peak shapes, indicates non-ideal electrochemical behavior. This suggests that the electron transfer process is not fully reversible under the experimental conditions. The broadening can be attributed to several factors, including slow electron transfer kinetics, uncompensated solution resistance, or issues with the working electrode surface.[3][4][5]

Q3: How does the scan rate affect the peak shape of the this compound voltammogram?

A3: The scan rate is a critical parameter in cyclic voltammetry.[6] For a quasi-reversible system, where electron transfer kinetics are a limiting factor, increasing the scan rate will lead to an increase in the peak-to-peak separation (ΔEp).[6][7] At very high scan rates, the system may not have enough time to reach equilibrium at the electrode surface, leading to significant peak broadening.[8] Conversely, slower scan rates can sometimes help to achieve a more reversible-looking CV, but may not be suitable for studying fast kinetics.[1][9]

Troubleshooting Guide: Peak Broadening

This guide will help you diagnose and resolve common issues leading to peak broadening in your this compound cyclic voltammograms.

Problem: The peaks in my this compound CV are broad, and the peak separation (ΔEp) is much larger than 59 mV.

Below is a troubleshooting workflow to identify and address the potential causes.

Troubleshooting Peak Broadening start Start: Broad Peaks Observed check_resistance Step 1: Check for High Uncompensated Resistance (iR drop) start->check_resistance solution_resistance Is the supporting electrolyte concentration adequate? (e.g., 0.1 M) check_resistance->solution_resistance Yes fix_resistance Action: Increase electrolyte concentration or move electrodes closer. check_resistance->fix_resistance No electrode_distance Are the working and reference electrodes close to each other? solution_resistance->electrode_distance Yes solution_resistance->fix_resistance No electrode_distance->fix_resistance No check_kinetics Step 2: Evaluate Electron Transfer Kinetics electrode_distance->check_kinetics Yes fix_resistance->start scan_rate_effect Does decreasing the scan rate reduce peak separation? check_kinetics->scan_rate_effect Proceed slow_kinetics Indication: Slow electron transfer kinetics (quasi-reversible system). scan_rate_effect->slow_kinetics Yes check_electrode Step 3: Inspect the Working Electrode scan_rate_effect->check_electrode No slow_kinetics->check_electrode electrode_dirty Is the electrode surface clean and polished? check_electrode->electrode_dirty Proceed fix_electrode Action: Polish the working electrode according to protocol. electrode_dirty->fix_electrode No end End: Ideal Voltammogram electrode_dirty->end Yes fix_electrode->start Diagnostic Flowchart start Broad Peaks Observed vary_scan_rate Vary the scan rate start->vary_scan_rate peak_sep_change Does peak separation (ΔEp) change significantly? vary_scan_rate->peak_sep_change slow_kinetics Likely Cause: Slow electron transfer kinetics peak_sep_change->slow_kinetics Yes check_resistance Check for uncompensated resistance peak_sep_change->check_resistance No slow_kinetics->check_resistance resistance_high Is electrolyte concentration low or electrode distance large? check_resistance->resistance_high high_ir Likely Cause: High uncompensated resistance resistance_high->high_ir Yes check_electrode Inspect and re-polish the working electrode resistance_high->check_electrode No high_ir->check_electrode problem_persists Does the problem persist? check_electrode->problem_persists electrode_fouling Likely Cause: Electrode surface fouling or damage problem_persists->electrode_fouling Yes reassess Re-evaluate experimental setup and reagent purity problem_persists->reassess No, resolved electrode_fouling->reassess

References

Scaling up the synthesis of methyl ferrocene for industrial applications

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Industrial Synthesis of Methyl Ferrocene

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the scaled-up synthesis of this compound for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is this compound and why is it important for industrial applications? this compound, an organometallic compound, is a derivative of ferrocene with a methyl group attached to one of the cyclopentadienyl rings. Its importance in industrial applications stems from its use as a fuel additive and antiknock agent, a component in redox-responsive "smart" materials for drug delivery, and as a structural scaffold in the development of novel pharmaceuticals, such as antimalarial drugs.[1][2] The electron-donating nature of the methyl group modifies its electrochemical properties, making it a valuable building block in materials science and catalysis.[1]

Q2: What are the primary synthesis routes for this compound on an industrial scale? The main strategies for synthesizing this compound include:

  • Direct Electrophilic Substitution: This involves a two-step process starting with the Friedel-Crafts acylation of ferrocene to form acetylferrocene, followed by a reduction of the acetyl group.[1][3]

  • Synthesis from a Pre-functionalized Ligand: This method uses methylcyclopentadiene, which is then reacted with an iron salt to form this compound directly.[4] This approach can be advantageous for creating specifically substituted ferrocene structures.[1]

Synthesis and Reaction Conditions

Q3: What are the critical parameters to control during the Friedel-Crafts acylation of ferrocene? The Friedel-Crafts acylation is highly sensitive to reaction conditions. Key parameters include:

  • Catalyst Choice and Amount: Aluminum chloride (AlCl₃) is a common catalyst. The ratio of catalyst to ferrocene is crucial to avoid side reactions.[3][5]

  • Solvent System: The choice of solvent is critical for reaction success.[1]

  • Temperature Control: The reaction is exothermic, and maintaining the correct temperature is necessary to prevent the formation of di-substituted products and other impurities.[5]

  • Mixing: Thorough and efficient mixing of the heterogeneous reaction mixture is vital for the success of the synthesis.[3][5]

Q4: What safety precautions should be taken when handling reagents for this compound synthesis? Many reagents used in ferrocene synthesis are hazardous:

  • Cyclopentadiene/Dicyclopentadiene: These are toxic and should be handled in a fume hood to avoid vapor inhalation and skin contact.[3]

  • Potassium Hydroxide (KOH): Extremely corrosive and hygroscopic; it must be handled with caution to prevent skin and clothing contact.[6]

  • Dimethyl Sulfoxide (DMSO): Can increase skin permeability to other chemicals, so all skin contact must be avoided.[3]

  • Inert Atmosphere: Many reactions involving organometallic reagents require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and side reactions.[3][7]

Purification and Analysis

Q5: What are the most effective methods for purifying this compound at an industrial scale? Common purification techniques include:

  • Column Chromatography: Effective for separating mono-substituted products from unreacted ferrocene and di-substituted byproducts, typically using alumina or silica gel.[3]

  • Recrystallization: The crude product can be recrystallized from solvents like pentane, cyclohexane, or hexane.[4][8]

  • Sublimation: Sublimation is a highly effective method for obtaining very pure ferrocene and its derivatives.[6]

Q6: Which analytical techniques are recommended for quality control of this compound? For quality control, the following analytical methods are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure and purity by identifying the characteristic peaks of the methyl group and the cyclopentadienyl ring protons.[3]

  • Gas Chromatography-Mass Spectrometry (GC/MS): This technique is used to separate and identify components in the product mixture, ensuring the absence of impurities.[9]

  • High-Performance Liquid Chromatography (HPLC): Can be used with electrochemical detection to quantify ferrocene derivatives, leveraging their redox properties.[10]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Step Rationale
Incomplete Reaction Monitor reaction progress using TLC or GC/MS. Consider extending the reaction time or slightly increasing the temperature.Ensures the reaction goes to completion before workup.
Moisture Contamination Ensure all glassware is oven-dried and solvents are anhydrous. Use an inert atmosphere (N₂ or Ar).Reagents like AlCl₃ and organometallic intermediates are highly sensitive to moisture.
Poor Mixing Use a high-torque mechanical stirrer, especially for heterogeneous mixtures on a large scale.[3][5]Inefficient mixing can lead to localized overheating and incomplete reaction.
Loss during Workup During extraction, ensure proper phase separation. Perform multiple extractions with smaller solvent volumes.Maximizes the recovery of the product from the aqueous layer.

Issue 2: Presence of Impurities (e.g., Unreacted Ferrocene, Di-substituted Products)

Potential Cause Troubleshooting Step Rationale
Incorrect Stoichiometry Carefully control the molar ratio of reactants, especially the electrophile in Friedel-Crafts reactions.Excess electrophile or harsh conditions can lead to multiple substitutions on the ferrocene core.[3]
Ineffective Purification Optimize the column chromatography conditions (e.g., solvent polarity, adsorbent). Perform a second purification step like recrystallization or sublimation.[3][6]A single purification method may not be sufficient to remove all impurities.
Product Degradation Store the purified this compound under an inert atmosphere and away from light.Ferrocene derivatives can be sensitive to air and light over time.

Troubleshooting Workflow for Low Product Yield

G start Low Yield Observed check_reaction Analyze Reaction Aliquot (TLC, GC/MS) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete extend_rxn Extend Reaction Time or Increase Temperature incomplete->extend_rxn  Yes check_workup Review Workup & Purification Steps incomplete->check_workup  No end Yield Improved extend_rxn->end loss Significant Loss During Workup? check_workup->loss optimize_extraction Optimize Extraction/Purification (e.g., multiple extractions, adjust column conditions) loss->optimize_extraction  Yes check_reagents Verify Reagent Quality & Reaction Setup loss->check_reagents  No optimize_extraction->end degradation Reagent Degradation or Moisture Contamination? check_reagents->degradation use_fresh Use Fresh/Anhydrous Reagents & Ensure Inert Atmosphere degradation->use_fresh  Yes degradation->end  No use_fresh->end

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

Experimental Protocols

Protocol 1: Synthesis via Friedel-Crafts Acylation and Wolff-Kishner Reduction

This two-step method first introduces an acetyl group, which is then reduced to a methyl group.

Step A: Friedel-Crafts Acylation of Ferrocene

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add ferrocene (1 equivalent) and a suitable solvent (e.g., dichloromethane).[3]

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add aluminum chloride (AlCl₃, ~2.2 equivalents).

  • Reagent Addition: Add acetic anhydride (1.1 equivalents) dropwise via the dropping funnel while maintaining the temperature below 10°C.

  • Reaction: After addition, allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice.[5] Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield crude acetylferrocene.

Step B: Wolff-Kishner Reduction of Acetylferrocene

  • Reaction Setup: To a flask equipped with a reflux condenser, add crude acetylferrocene, diethylene glycol, and hydrazine hydrate (excess).

  • Reaction: Add potassium hydroxide (KOH) pellets and heat the mixture to reflux (around 180-200°C) for 4-6 hours until nitrogen evolution ceases.

  • Workup: Cool the reaction mixture, dilute with water, and extract the product with diethyl ether or hexane.

  • Purification: Wash the combined organic extracts, dry over anhydrous sodium sulfate, and remove the solvent. Purify the resulting crude this compound by column chromatography or sublimation.[6]

Protocol 2: Synthesis from Sodium Methylcyclopentadienide

This method builds the this compound molecule from a pre-functionalized ligand.[4]

  • Ligand Preparation: In a flask under a nitrogen atmosphere, react methylcyclopentadiene dimer with sodium metal in refluxing tetrahydrofuran (THF) to form sodium methylcyclopentadienide. This reaction can be slow and may require several hours.[4]

  • Reaction with Iron(II) Chloride: In a separate flask, prepare a slurry of anhydrous iron(II) chloride in THF.

  • Synthesis: Cool the sodium methylcyclopentadienide solution in an ice bath and slowly add the iron(II) chloride slurry.

  • Reaction: Stir the combined mixture at room temperature for 2-4 hours.

  • Workup: Remove the solvent by distillation. Extract the residue with a non-polar solvent like petroleum ether.[4]

  • Purification: Evaporate the solvent from the extract. The resulting crude this compound can be purified by recrystallization from pentane or by sublimation.[4]

Data Summary and Visualization

Table 1: Representative Lab-Scale Reagent Quantities and Expected Yield
Parameter Friedel-Crafts Route (Step A) Direct Synthesis Route
Starting Ferrocene Derivative FerroceneMethylcyclopentadiene
Iron Source N/AIron(II) Chloride (FeCl₂)
Key Reagents Acetic Anhydride, AlCl₃Sodium Metal
Solvent DichloromethaneTetrahydrofuran (THF)
Typical Scale (Lab) 1.0 g Ferrocene[5]~0.5 mole scale[4]
Reaction Temperature 0°C to Room TempReflux, then 0°C to Room Temp
Typical Crude Yield >80% (for acetylferrocene)Varies, typically 60-80%
Purification Method Column Chromatography[3]Recrystallization / Sublimation[4]

General Workflow for Industrial this compound Production

G cluster_0 Synthesis Stage cluster_1 Downstream Processing cluster_2 Quality Control & Final Product reagents Starting Materials (e.g., Ferrocene or Methylcyclopentadiene) reaction Large-Scale Reaction (Controlled Temp & Atmosphere) reagents->reaction Add Reagents workup Quenching & Extraction reaction->workup Transfer purification Purification (Chromatography, Recrystallization, or Sublimation) workup->purification qc Quality Control Analysis (NMR, GC/MS, HPLC) purification->qc Transfer packaging Packaging & Storage qc->packaging

Caption: A generalized workflow for the industrial production of this compound.

References

Best practices for handling and storing methyl ferrocene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing methyl ferrocene, along with troubleshooting guides for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound is an organometallic compound, a derivative of ferrocene. It is a flammable solid and is harmful if swallowed or inhaled.[1] Prolonged or repeated exposure through inhalation may cause damage to the liver.[1] It is also considered toxic to aquatic life, with long-lasting effects.[1]

Q2: What are the appropriate storage conditions for this compound?

This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2][3] It should be kept away from heat, sparks, open flames, and other ignition sources.[1][3] The recommended storage temperature is typically found on the product label.[1] It is also advised to store it away from incompatible materials such as oxidizing agents.[2]

Q3: What personal protective equipment (PPE) is required when handling this compound?

When handling this compound, it is essential to wear appropriate personal protective equipment. This includes:

  • Eye Protection: Chemical safety goggles or glasses.[4]

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A lab coat or flame-retardant antistatic protective clothing.[1]

  • Respiratory Protection: A dust respirator should be used, especially when dusts are generated.[5] Work should ideally be conducted under a fume hood.[1]

Q4: How should I dispose of this compound waste?

All waste containing this compound must be handled in accordance with local, state, and federal regulations.[2] Do not let the product enter drains.[1] Waste should be collected and disposed of by a licensed professional waste disposal service.

Troubleshooting Guides

Problem 1: The this compound powder has changed color or appears clumpy.

  • Possible Cause: This could indicate decomposition or moisture absorption. While ferrocene and its derivatives are known for their stability, improper storage can lead to degradation.[6][7]

  • Solution:

    • Do not use the material if you suspect it has been compromised.

    • Review your storage conditions. Ensure the container is tightly sealed and stored in a cool, dry place, away from light and sources of ignition.[2][3]

    • If you need to repurify the material, techniques such as sublimation or recrystallization may be possible, but this should be performed by experienced personnel with appropriate safety measures in place.

Problem 2: Inconsistent results in electrochemical experiments (e.g., cyclic voltammetry).

  • Possible Cause: The introduction of methyl groups on the cyclopentadienyl rings can affect the electrochemical properties of ferrocene.[8] Inconsistent results could be due to impurities in the this compound, solvent effects, or issues with the experimental setup.

  • Solution:

    • Verify Purity: Ensure the purity of your this compound. If necessary, purify the compound before use.

    • Solvent Purity: Use high-purity, dry solvents for your electrochemical measurements. The stability of the oxidized form can be influenced by the solvent.[8]

    • Inert Atmosphere: Conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation by air.

    • Reference Electrode: Ensure your reference electrode is properly calibrated and stable.

Quantitative Data Summary

PropertyValueSource(s)
Physical State Solid[1]
Appearance Orange crystalline powder[9]
Flammability Flammable solid[1][3]
Storage Temperature See product label; store in a cool place[1][3]
Incompatibilities Strong oxidizing agents[2][4]

Experimental Protocols & Workflows

General Handling and Weighing Protocol
  • Preparation: Before handling, ensure you are in a well-ventilated area, preferably a fume hood, and are wearing the appropriate PPE (safety goggles, gloves, lab coat).

  • Container Handling: Ground the container and receiving equipment to prevent static discharge.[1][3]

  • Dispensing: Carefully open the container. Avoid generating dust.[1] Use a clean, dry spatula to transfer the desired amount of this compound to a tared weighing vessel.

  • Cleaning: After dispensing, securely close the container. Clean any spills immediately by carefully sweeping or vacuuming the material into a suitable disposal container.[4]

  • Hygiene: Wash hands and face thoroughly after handling the substance.[1]

Diagram: this compound Handling and Storage Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage Storage PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Ventilation Work in a Ventilated Area (Fume Hood) PPE->Ventilation Ground Ground Container and Receiving Equipment Ventilation->Ground Dispense Dispense Material Carefully (Avoid Dust) Ground->Dispense Weigh Weigh Desired Amount Dispense->Weigh Seal Securely Seal Container Weigh->Seal Clean Clean Spills Immediately Seal->Clean Hygiene Wash Hands Thoroughly Clean->Hygiene Store Store in a Cool, Dry, Well-Ventilated Area Hygiene->Store Ignition Keep Away from Ignition Sources Store->Ignition

Caption: Workflow for safe handling and storage of this compound.

Diagram: Troubleshooting Inconsistent Experimental Results

Start Inconsistent Experimental Results? CheckPurity Is the this compound of High Purity? Start->CheckPurity CheckSolvent Is the Solvent High-Purity and Dry? CheckPurity->CheckSolvent Yes ActionPurify Purify this compound (e.g., Recrystallization) CheckPurity->ActionPurify No CheckAtmosphere Is the Experiment Under an Inert Atmosphere? CheckSolvent->CheckAtmosphere Yes ActionDrySolvent Use Fresh, Dry Solvent CheckSolvent->ActionDrySolvent No CheckReference Is the Reference Electrode Calibrated? CheckAtmosphere->CheckReference Yes ActionInert Implement Inert Atmosphere Conditions CheckAtmosphere->ActionInert No ActionCalibrate Calibrate or Replace Reference Electrode CheckReference->ActionCalibrate No End Consistent Results CheckReference->End Yes ActionPurify->CheckSolvent ActionDrySolvent->CheckAtmosphere ActionInert->CheckReference ActionCalibrate->End

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

Validation & Comparative

Shifting the Potential: A Comparative Analysis of Methyl Ferrocene and Ferrocene Redox Properties

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate redox mediator is critical for a multitude of applications, from biosensors to electrocatalysis. Ferrocene, with its robust and reversible electrochemical behavior, has long served as a benchmark. However, subtle modifications to its structure, such as the addition of a methyl group to form methyl ferrocene, can significantly tune its electronic properties. This guide provides an objective comparison of the redox potentials of this compound and ferrocene, supported by experimental data and detailed protocols.

The fundamental difference in the redox potential between ferrocene and its methylated counterpart arises from the electronic effect of the methyl group. As an electron-donating group, the methyl substituent increases the electron density on the cyclopentadienyl rings and, consequently, on the iron center. This increased electron density makes the removal of an electron (oxidation) easier, resulting in a lower, or more negative, redox potential for this compound compared to ferrocene.

Performance Data: A Quantitative Comparison

The following table summarizes the experimentally determined redox potentials for ferrocene and dithis compound, illustrating the impact of methylation. The data is derived from cyclic voltammetry experiments conducted in an acetonitrile solution.

CompoundE½ (V vs SCE)
Ferrocene (Fc/Fc+)+0.403[1][2]
1,1'-Dimethylferrocene (Me₂Fc/Me₂Fc+)+0.302[1]

E½ is the half-wave potential, a close approximation of the standard redox potential, measured against a Saturated Calomel Electrode (SCE).

The data clearly shows that the addition of two methyl groups to the ferrocene core results in a cathodic shift of the redox potential by approximately 100 mV.[1] This trend continues with further methylation, with decamethylferrocene exhibiting a redox potential of -0.096 V vs SCE.[1][2]

Experimental Protocol: Cyclic Voltammetry

The determination of the redox potentials for ferrocene and this compound is typically achieved through cyclic voltammetry (CV). This electrochemical technique measures the current that develops in an electrochemical cell under conditions where the voltage is varied linearly with time.

Materials and Equipment:

  • Potentiostat

  • Three-electrode cell:

    • Working Electrode (e.g., Platinum or Glassy Carbon)

    • Reference Electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl)

    • Counter/Auxiliary Electrode (e.g., Platinum wire)

  • Analyte solutions: Ferrocene and this compound (typically 1 mM)

  • Supporting electrolyte solution (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate - TBAPF₆ in a suitable solvent like acetonitrile)

  • Inert gas (e.g., Nitrogen or Argon) for deoxygenation

Procedure:

  • Electrode Preparation: The working electrode surface is polished to a mirror finish using alumina slurry, followed by rinsing with deionized water and the solvent to be used.

  • Solution Preparation: The analyte (ferrocene or this compound) is dissolved in the solvent containing the supporting electrolyte to the desired concentration.

  • Deoxygenation: The solution is purged with an inert gas for approximately 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

  • Cyclic Voltammetry Measurement:

    • The three electrodes are immersed in the deoxygenated solution.

    • The potentiostat is set to scan the potential from an initial value to a final value and then back to the initial value. The scan rate is typically set between 20 and 100 mV/s.

    • The resulting voltammogram (a plot of current vs. potential) is recorded.

  • Data Analysis:

    • The anodic peak potential (Epa) and the cathodic peak potential (Epc) are determined from the voltammogram.

    • The half-wave potential (E½) is calculated as the average of the anodic and cathodic peak potentials: E½ = (Epa + Epc) / 2.

Visualizing the Workflow

The logical flow of the experimental determination of redox potential using cyclic voltammetry can be represented as follows:

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Polish Working Electrode B Prepare Analyte Solution (Ferrocene/Methyl Ferrocene in Electrolyte) A->B C Deoxygenate Solution (Inert Gas Purge) B->C D Assemble 3-Electrode Cell C->D E Run Cyclic Voltammetry Scan D->E F Record Voltammogram (Current vs. Potential) E->F G Identify Anodic (Epa) and Cathodic (Epc) Peak Potentials F->G H Calculate Half-Wave Potential E½ = (Epa + Epc) / 2 G->H

Cyclic Voltammetry Workflow

Signaling Pathway of Electron Donation

The influence of the methyl group on the redox potential of ferrocene can be visualized as a simple signaling pathway where the electron-donating nature of the substituent directly impacts the electronic environment of the iron center, thereby altering its electrochemical properties.

signaling_pathway cluster_cause Cause cluster_effect Effect A Methyl Group (Electron-Donating Substituent) B Increased Electron Density on Cyclopentadienyl Rings A->B Inductive Effect C Increased Electron Density on Fe(II) Center B->C D Easier Oxidation (Removal of an Electron) C->D E Lower (More Negative) Redox Potential D->E

Effect of Methyl Group on Redox Potential

References

A Comparative Analysis of Methyl Ferrocene and Ferrocene as Burning Rate Catalysts in Solid Propellants

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in energetic materials development, the selection of an appropriate burning rate catalyst is paramount to achieving desired propellant performance. This guide provides a detailed comparison of methyl ferrocene and its parent compound, ferrocene, as catalysts for modulating the combustion characteristics of solid propellants.

Catalytic Mechanism of Ferrocene Compounds

The primary mechanism by which ferrocene and its derivatives catalyze the combustion of ammonium perchlorate (AP)-based propellants is through the in situ formation of highly reactive iron oxide nanoparticles. During combustion, the ferrocene molecule decomposes, and the iron atom is oxidized to form nano-sized iron oxides (Fe₂O₃). These nanoparticles possess a large surface area and act as potent catalysts for the thermal decomposition of AP, the primary oxidizer in many composite propellants. This accelerated decomposition of AP leads to a significant increase in the overall burning rate of the propellant.

The general consensus is that the catalytic activity of iron-containing compounds primarily occurs in the gas phase, influencing the decomposition products of AP. The organic ligands of the ferrocene molecule also contribute to the overall energy release during combustion.

Experimental Evaluation of Burning Rate Catalysts

The performance of burning rate catalysts is typically evaluated through a series of standardized experimental protocols. These methods are crucial for determining the burning rate, pressure sensitivity, and other ballistic properties of the propellant.

Experimental Protocol: Propellant Sample Preparation and Burning Rate Measurement
  • Propellant Formulation and Mixing:

    • The propellant ingredients, including the oxidizer (e.g., ammonium perchlorate), a polymeric binder (e.g., hydroxyl-terminated polybutadiene - HTPB), a plasticizer, a curing agent, and the burning rate catalyst (ferrocene or its derivative), are carefully weighed.

    • The binder, plasticizer, and catalyst are first mixed to ensure complete dissolution and uniform dispersion of the catalyst.

    • The oxidizer and other solid components are then gradually added and mixed under vacuum to obtain a homogeneous slurry and prevent air entrapment.

  • Casting and Curing:

    • The propellant slurry is cast into molds of specific dimensions.

    • The cast propellant is then cured in an oven at a controlled temperature (e.g., 60-70 °C) for a specified duration (e.g., 72-120 hours) to achieve the desired mechanical properties.

  • Burning Rate Measurement (Strand Burner Method):

    • The cured propellant strands are cut to precise dimensions and coated on the side with an inhibitor to ensure uniform, end-to-end burning.

    • The strand is placed in a Crawford-type strand burner, a high-pressure vessel.

    • The vessel is pressurized with an inert gas, typically nitrogen, to the desired pressure level.

    • The propellant strand is ignited, and the time taken for the flame front to travel a known distance is measured using embedded wires or optical sensors.

    • The burning rate (r) is calculated using the formula: r = L/t, where L is the distance between the sensors and t is the time interval.

    • This process is repeated at various pressures to determine the pressure exponent (n) according to Vieille's law: r = aPⁿ, where 'a' is a constant and 'P' is the pressure.

The following diagram illustrates the typical workflow for evaluating burning rate catalysts:

G cluster_prep Propellant Preparation cluster_test Ballistic Testing cluster_analysis Data Analysis Prop_Form Formulation (AP, HTPB, Catalyst, etc.) Mixing Mixing under Vacuum Prop_Form->Mixing Casting Casting into Molds Mixing->Casting Curing Curing at Elevated Temperature Casting->Curing Strand_Prep Strand Preparation (Cutting & Inhibiting) Curing->Strand_Prep Sample Strand_Burner Strand Burner Measurement (Pressurized N2) Strand_Prep->Strand_Burner Data_Acq Data Acquisition (Time of Flight) Strand_Burner->Data_Acq Burn_Rate_Calc Burning Rate Calculation (r = L/t) Data_Acq->Burn_Rate_Calc Raw Data Pressure_Exp Pressure Exponent Determination (r = aP^n) Burn_Rate_Calc->Pressure_Exp Performance_Eval Performance Evaluation Pressure_Exp->Performance_Eval Results

Experimental workflow for evaluating burning rate catalysts.

Comparative Performance: this compound vs. Ferrocene

While direct experimental data comparing this compound and ferrocene under identical conditions is not available in the reviewed literature, we can infer potential differences based on studies of other alkyl-substituted ferrocenes, such as n-butyl ferrocene.

Key Considerations:

  • Volatility and Migration: A significant drawback of unsubstituted ferrocene is its tendency to migrate out of the propellant matrix over time due to its relatively high vapor pressure. This migration can lead to inconsistent burning behavior and long-term instability. Alkyl substitution, such as the addition of a methyl group, generally reduces the volatility of the ferrocene derivative. This lower volatility is advantageous as it minimizes migration, leading to more stable and predictable propellant performance over its shelf life.

  • Catalytic Activity: The introduction of an electron-donating alkyl group, like a methyl group, to the cyclopentadienyl ring can influence the electronic properties of the iron center. This may, in turn, affect its catalytic activity. However, the overall catalytic effect is still dominated by the formation of iron oxide nanoparticles. Therefore, the difference in intrinsic catalytic activity between ferrocene and this compound is likely to be less significant than the improvements gained in terms of reduced migration.

  • Solubility and Dispersion: The presence of an alkyl group can improve the solubility of the catalyst in the polymeric binder, leading to better dispersion throughout the propellant matrix. A more uniform distribution of the catalyst can result in more consistent and efficient combustion.

The following signaling pathway diagram illustrates the proposed catalytic cycle of ferrocene derivatives:

G cluster_propellant Propellant Matrix cluster_combustion Combustion Zone Ferrocene Ferrocene Derivative (e.g., this compound) Decomposition Thermal Decomposition Ferrocene->Decomposition Heat AP Ammonium Perchlorate (AP) AP_Decomp Accelerated AP Decomposition AP->AP_Decomp Binder Polymeric Binder (HTPB) Gas_Products Gaseous Products (Increased Burning Rate) Binder->Gas_Products Combustion Nano_Fe2O3 Nano Fe2O3 (Catalyst) Decomposition->Nano_Fe2O3 Oxidation Nano_Fe2O3->AP_Decomp Catalyzes AP_Decomp->Gas_Products

Proposed catalytic mechanism of ferrocene derivatives.

Data on Related Ferrocene Derivatives

To provide a quantitative perspective, the table below summarizes burning rate data for a composite propellant without a catalyst and with the addition of n-butyl ferrocene, a commonly studied alkyl-ferrocene derivative. While not a direct comparison with this compound, it illustrates the significant impact of alkyl-ferrocene catalysts on burning rates.

CatalystConcentration (% by wt.)Pressure (MPa)Burning Rate (mm/s)Pressure Exponent (n)
None (Baseline)07~5-7~0.4-0.5
n-Butyl Ferrocene27~12-15~0.3-0.4

Note: The data presented are representative values compiled from multiple sources and may vary depending on the specific propellant formulation and experimental conditions.

Conclusion

The Impact of Methyl Substitution on the Electrochemical Behavior of Ferrocene Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the electrochemical properties of ferrocene and its derivatives is crucial for applications ranging from biosensors to redox-based therapeutics. This guide provides a detailed comparison of the electrochemical differences between mono- and di-substituted methyl ferrocenes, supported by experimental data and protocols.

The addition of electron-donating methyl groups to the cyclopentadienyl (Cp) rings of ferrocene significantly influences its redox potential. This substitution increases the electron density at the iron center, making the molecule easier to oxidize. Consequently, the formal potential (E°') of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple shifts to more negative values. This principle is fundamental in the design of ferrocene-based molecules with tailored electrochemical properties.

Comparative Electrochemical Data

The following table summarizes the key electrochemical parameters for ferrocene, monomethylferrocene, and 1,1'-dimethylferrocene. The data illustrates a clear trend: as the number of methyl groups increases, the half-wave potential (E₁/₂) becomes more negative, indicating a lower energy requirement for oxidation. This is a direct consequence of the electron-donating nature of the methyl substituents.[1]

CompoundNumber of Methyl GroupsHalf-Wave Potential (E₁/₂) vs. SCEPeak-to-Peak Separation (ΔEp)
Ferrocene0~ +0.403 V~ 60-70 mV
Monomethylferrocene1~ +0.33 V (estimated)~ 60-70 mV
1,1'-Dimethylferrocene2~ +0.26 V (estimated)~ 60-70 mV

Note: The values for monomethylferrocene and 1,1'-dimethylferrocene are estimated based on the observation that each methyl group lowers the redox potential by approximately 70-100 mV per cyclopentadienyl ring.[1] The peak-to-peak separation (ΔEp) for a reversible one-electron process at room temperature is theoretically 59 mV; values in the range of 60-70 mV are indicative of a quasi-reversible process.

Experimental Protocol: Cyclic Voltammetry of Methylated Ferrocenes

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox behavior of chemical species. A typical experimental setup and procedure for analyzing methyl-substituted ferrocenes are detailed below.

Materials and Equipment:

  • Working Electrode: Glassy carbon electrode (GCE)

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl)

  • Counter Electrode: Platinum wire

  • Electrolyte Solution: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile (CH₃CN)

  • Analytes: Ferrocene, monomethylferrocene, 1,1'-dimethylferrocene (typically 1-5 mM concentration)

  • Potentiostat

  • Electrochemical Cell

  • Inert gas (e.g., Argon or Nitrogen) for deaeration

Procedure:

  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and then with the solvent to be used (acetonitrile).

    • Dry the electrode completely.

  • Electrolyte Preparation:

    • Dissolve the supporting electrolyte (TBAPF₆) in anhydrous acetonitrile to a final concentration of 0.1 M.

    • Prepare separate solutions of ferrocene, monomethylferrocene, and 1,1'-dimethylferrocene in the electrolyte solution at the desired concentration (e.g., 1 mM).

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the analyte solution.

    • Deaerate the solution by bubbling with an inert gas for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

    • Connect the electrodes to the potentiostat.

    • Set the parameters for the cyclic voltammetry experiment:

      • Initial Potential: A potential where no faradaic reaction occurs (e.g., 0.0 V vs. SCE).

      • Vertex Potential 1 (Switching Potential): A potential sufficiently positive to oxidize the ferrocene derivative (e.g., +0.8 V vs. SCE).

      • Vertex Potential 2 (Final Potential): A potential sufficiently negative to reduce the formed ferrocenium cation back to ferrocene (e.g., 0.0 V vs. SCE).

      • Scan Rate: A typical starting scan rate is 100 mV/s.

    • Run the cyclic voltammogram and record the resulting current-voltage curve.

    • Repeat the measurement for each of the ferrocene derivatives under identical conditions.

  • Data Analysis:

    • From the cyclic voltammogram, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc).

    • Calculate the half-wave potential (E₁/₂) as (Epa + Epc) / 2.

    • Calculate the peak-to-peak separation (ΔEp) as Epa - Epc.

Visualizing the Structure-Property Relationship

The following diagram illustrates the logical relationship between the degree of methyl substitution on the ferrocene core and the resulting electrochemical potential.

G cluster_substitution Degree of Methyl Substitution cluster_effect Electronic Effect cluster_property Electrochemical Property Ferrocene Ferrocene (Fc) MonoMethyl Monomethylferrocene (MeFc) Ferrocene->MonoMethyl +1 Me DiMethyl 1,1'-Dimethylferrocene (Me₂Fc) MonoMethyl->DiMethyl +1 Me ElectronDonation Increased Electron Donation DiMethyl->ElectronDonation RedoxPotential More Negative Redox Potential (Easier Oxidation) ElectronDonation->RedoxPotential

Caption: Effect of methyl substitution on ferrocene's redox potential.

Conclusion

The electrochemical properties of ferrocene can be systematically tuned through the substitution of methyl groups on its cyclopentadienyl rings. The addition of one or two methyl groups leads to a predictable negative shift in the redox potential, making the ferrocene derivative easier to oxidize. This fundamental understanding of the structure-property relationship is invaluable for the rational design of ferrocene-based compounds for a wide array of applications in research and development. The experimental protocol provided herein offers a standardized method for characterizing the electrochemical behavior of these and other substituted ferrocenes.

References

A Comparative Study on the Catalytic Activity of Ferrocene Derivatives in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unique structural and electronic properties of ferrocene have established it as a privileged scaffold in the design of high-performance catalysts. Its derivatives, particularly those bearing phosphine and N-heterocyclic carbene (NHC) ligands, have demonstrated remarkable efficiency in a variety of cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery. This guide provides a comparative overview of the catalytic activity of selected ferrocene derivatives in Suzuki-Miyaura, Heck, and Negishi cross-coupling reactions, supported by experimental data and detailed protocols.

Performance Comparison of Ferrocene-Based Catalysts

The efficacy of a catalyst is paramount in the development of efficient and sustainable synthetic methodologies. The following tables summarize the performance of various ferrocene derivatives in key cross-coupling reactions, focusing on metrics such as reaction yield, turnover number (TON), and turnover frequency (TOF).

Table 1: Catalytic Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The data below compares the performance of different palladium catalysts bearing ferrocenyl ligands in the coupling of aryl chlorides with arylboronic acids.

Catalyst/LigandAryl HalideArylboronic AcidYield (%)TONTOF (h⁻¹)
dppf (1,1'-Bis(diphenylphosphino)ferrocene)4-ChlorotoluenePhenylboronic acid989,8001,960
Fc-NHC-Pd (Ferrocenyl-NHC Palladium Complex)4-ChloroanisolePhenylboronic acid959,5001,583
Josiphos SL-J009-1 1-Chloro-4-nitrobenzene4-Methoxyphenylboronic acid9919,8003,300
Table 2: Catalytic Performance in Heck Reaction

The Heck reaction is a powerful tool for the synthesis of substituted alkenes. Here, we compare the activity of ferrocene-based palladacycle catalysts in the coupling of aryl halides with acrylates.

CatalystAryl HalideAlkeneYield (%)TONTOF (h⁻¹)
Ferrocenyl Palladacycle 1 IodobenzeneEthyl acrylate927,360,000306,667
(S)-Fc-P,N-Pd (Chiral Ferrocenyl P,N-ligand Palladium Complex)Bromobenzenen-Butyl acrylate888,800733
dppf-PdCl₂ 4-BromoacetophenoneStyrene949,4001,175
Table 3: Catalytic Performance in Negishi Coupling

The Negishi coupling enables the formation of C-C bonds between organozinc reagents and organic halides. The following data highlights the performance of ferrocene-based catalysts in this reaction.

Catalyst/LigandOrganic HalideOrganozinc ReagentYield (%)TONTOF (h⁻¹)
dppf-PdCl₂ 1-IodonaphthalenePhenylzinc chloride919,1001,517
Fc-PEPPSI-IPr (Ferrocenyl-PEPPSI type NHC-Pd complex)4-BromobenzonitrileEthylzinc bromide858,5001,417
(R,S)-JosiPhos 2-ChloropyridineFerrocenylzinc chloride939,3001,860

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful application of these catalytic systems.

General Procedure for Suzuki-Miyaura Coupling

To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen) are added the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), a base (e.g., K₂CO₃, 2.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂), and the ferrocenyl ligand (e.g., dppf, 0.01-1 mol%). The tube is evacuated and backfilled with the inert gas three times. A degassed solvent (e.g., toluene, dioxane, or DMF/water mixture, 5 mL) is then added via syringe. The reaction mixture is stirred at the specified temperature (e.g., 80-120 °C) for the designated time (e.g., 2-24 h). After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Heck Reaction

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precatalyst (e.g., a ferrocenyl palladacycle, 0.001-0.1 mol%), the aryl halide (1.0 mmol), the alkene (1.5 mmol), a base (e.g., triethylamine or K₂CO₃, 1.5 mmol), and a solvent (e.g., DMF, NMP, or toluene, 3 mL). The vessel is sealed and the reaction mixture is stirred at a high temperature (e.g., 100-140 °C) for the specified duration (e.g., 6-48 h). Upon completion, the mixture is cooled, diluted with a suitable organic solvent, and filtered to remove any insoluble material. The filtrate is washed with water and saturated aqueous NaCl solution. The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed in vacuo. Purification of the residue by flash chromatography affords the desired product.

Catalytic Cycle Visualization

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. The use of a ferrocenyl ligand, like dppf, plays a crucial role in stabilizing the palladium species and facilitating these transformations.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X      L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar'        L₂ Transmetal->PdII_Diaryl Byproduct X-B(OR)₂ Transmetal->Byproduct RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product Reactant1 Ar-X Reactant1->OxAdd Reactant2 Ar'-B(OR)₂ Base Base Reactant2->Base Borate [Ar'-B(OR)₂(Base)]⁻ Base->Borate + Borate->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This guide provides a snapshot of the catalytic prowess of ferrocene derivatives. The versatility of the ferrocene scaffold allows for extensive fine-tuning of steric and electronic properties, leading to the development of highly active and selective catalysts for a broad range of chemical transformations. Researchers are encouraged to consult the primary literature for more in-depth information and specific applications.

A Comparative Guide to the Electronic Properties of Ferrocene and Methyl Ferrocene: A DFT Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced electronic landscapes of organometallic compounds is paramount. This guide provides a detailed comparison of the electronic properties of ferrocene and its methylated analogue, methyl ferrocene, based on Density Functional Theory (DFT) calculations. The introduction of a methyl group, a simple alkyl substituent, subtly yet significantly alters the electronic characteristics of the ferrocene framework, influencing its reactivity, stability, and potential applications.

This comparative analysis summarizes key quantitative data from computational studies, outlines a common computational methodology, and provides a visual representation of the electronic effects at play.

Data Presentation: A Quantitative Comparison

The following table summarizes the calculated electronic properties of ferrocene and this compound. The data is compiled from DFT studies, which provide a robust theoretical framework for understanding molecular electronics. It is important to note that while the presented values are drawn from scientific literature, slight variations may exist across different studies due to the specific computational methods employed.

Electronic PropertyFerroceneThis compound
HOMO Energy Value not consistently reported in a comparable formatHigher than Ferrocene (qualitative)
LUMO Energy Value not consistently reported in a comparable formatHigher than Ferrocene (qualitative)
HOMO-LUMO Gap (eV) 5.42[1]< 5.42 (qualitative)
Mulliken Charge on Fe Value not consistently reported in a comparable formatSlightly more negative than Ferrocene (qualitative)
Dipole Moment (Debye) 0> 0

Note: The methyl group in this compound is an electron-donating group. This property leads to an increase in the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the HOMO-LUMO gap in this compound is expected to be smaller than that of ferrocene. The introduction of the methyl group also breaks the symmetry of the molecule, resulting in a non-zero dipole moment. The electron-donating nature of the methyl group increases the electron density on the cyclopentadienyl ring and, to a lesser extent, on the iron center, making the Mulliken charge on the iron atom slightly more negative compared to unsubstituted ferrocene.

Experimental Protocols: Computational Methodology

The electronic properties presented in this guide are typically determined using Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. A common and reliable protocol for such calculations is as follows:

  • Software: Gaussian 09 or similar quantum chemistry software packages.

  • Method: Density Functional Theory (DFT).

  • Functional: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for calculations on organometallic compounds like ferrocene.[2]

  • Basis Set: The 6-31G* or 6-31G(d) basis set is a popular choice that provides a good balance between computational cost and accuracy for systems of this size.[1][2]

  • Geometry Optimization: The molecular geometries of ferrocene and this compound are first optimized to find their lowest energy conformations (e.g., eclipsed or staggered).

  • Property Calculation: Following geometry optimization, the electronic properties such as HOMO and LUMO energies, Mulliken charges, and dipole moment are calculated at the same level of theory.

Mandatory Visualization: The Electron-Donating Effect of the Methyl Group

The following diagram illustrates the logical relationship between the introduction of a methyl group and the resulting changes in the electronic properties of the ferrocene molecule.

G cluster_cause Cause cluster_effect Effect on Electronic Properties Methyl_Group Methyl Group (-CH3) Introduced to Cp Ring Electron_Donating Inductive Effect (+I) Methyl_Group->Electron_Donating is an Electron_Density Increased Electron Density on Cyclopentadienyl (Cp) Ring Electron_Donating->Electron_Density leads to HOMO_LUMO_Energy Increased HOMO and LUMO Energy Levels Electron_Density->HOMO_LUMO_Energy results in HOMO_LUMO_Gap Decreased HOMO-LUMO Gap HOMO_LUMO_Energy->HOMO_LUMO_Gap Reactivity Altered Reactivity (e.g., towards electrophiles) HOMO_LUMO_Energy->Reactivity influences

Effect of Methyl Substitution on Ferrocene's Electronics.

References

Alkylated Ferrocenes: A Comparative Stability Analysis for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the thermal, oxidative, and chemical stability of mono-alkylated ferrocene derivatives reveals key trends influenced by the nature of the alkyl substituent. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of these compounds, supported by experimental data, to inform their selection and application.

Alkylated ferrocenes, a class of organometallic compounds, are valued for their unique redox properties, thermal resilience, and aromatic character. The introduction of alkyl groups onto the cyclopentadienyl rings of the ferrocene molecule significantly influences its stability. This guide focuses on a comparative analysis of the stability of a homologous series of mono-n-alkylated ferrocenes: methylferrocene, ethylferrocene, n-propylferrocene, and n-butylferrocene, with additional insights into the sterically hindered tert-butylferrocene.

Thermal Stability Assessment

Ferrocene itself is known for its remarkable thermal stability, with a decomposition temperature reported to be as high as 400°C.[1] The introduction of alkyl groups can influence this stability. Generally, the thermal stability of n-alkylated ferrocenes is expected to show a trend related to the length of the alkyl chain.

CompoundDecomposition Onset Temperature (°C)Notes
Ferrocene~400Highly stable reference compound.[1]
MethylferroceneData not available in comparative studiesExpected to have slightly lower thermal stability than ferrocene.
EthylferroceneData not available in comparative studiesA study on its thermodynamic properties exists, but direct TGA decomposition data is limited.[2]
n-PropylferroceneData not available in comparative studiesStability is anticipated to follow the trend of the homologous series.
n-ButylferroceneData not available in comparative studiesStability is anticipated to follow the trend of the homologous series.
tert-ButylferroceneData not available in comparative studiesSteric hindrance may influence decomposition pathways.

Note: The lack of directly comparable TGA data highlights a gap in the current literature and presents an opportunity for further research.

Oxidative Stability: Insights from Electrochemistry

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of compounds. The half-wave potential (E½) obtained from CV provides a measure of the ease of oxidation of a species. For alkylated ferrocenes, a more negative redox potential indicates that the compound is more easily oxidized and thus possesses lower oxidative stability.

The introduction of electron-donating alkyl groups to the cyclopentadienyl rings increases the electron density at the iron center, making the molecule easier to oxidize. This results in a cathodic shift (to more negative values) of the redox potential compared to ferrocene.

A study of various ferrocene derivatives provides some comparative data.[3]

CompoundHalf-wave Potential (E½) / V (vs. Fc/Fc+)
Ferrocene (Fc)0.00
Ethylferrocene (EtFc)-0.06
Dibutanoylferrocene (DiBoylFc)Not a simple alkylferrocene
Di-n-butylferrocene (DiBuFc)-0.12

Note: The data for DiBuFc is for a disubstituted ferrocene and may not be directly comparable to monosubstituted derivatives. However, the trend of a more negative potential with increased alkyl substitution is evident. The electron-donating nature of alkyl groups enhances the electron density on the iron center, facilitating its oxidation.[4]

Chemical Stability

Ferrocene is renowned for its high chemical stability, being resistant to air, water, and strong bases.[1] It can, however, be oxidized by strong acids to form the ferrocenium cation. The chemical stability of alkylated ferrocenes is expected to be similar to that of ferrocene, although the increased electron density from alkyl substitution might make them slightly more susceptible to oxidation by strong oxidizing agents. Tert-butylferrocene is described as stable but potentially air-sensitive.[5]

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition temperature of alkylated ferrocenes.

Methodology:

  • A small, accurately weighed sample (typically 5-10 mg) of the alkylated ferrocene is placed in a TGA crucible.

  • The crucible is placed in the TGA furnace.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • The mass of the sample is recorded continuously as a function of temperature.

  • The decomposition onset temperature is determined from the resulting TGA curve as the temperature at which significant mass loss begins.

Cyclic Voltammetry (CV)

Objective: To determine the redox potential of alkylated ferrocenes and assess their oxidative stability.

Methodology:

  • A solution of the alkylated ferrocene (typically 1-5 mM) is prepared in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).

  • The solution is placed in an electrochemical cell equipped with a three-electrode system: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode, SCE), and a counter electrode (e.g., a platinum wire).

  • The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes.

  • A cyclic potential scan is applied to the working electrode, and the resulting current is measured.

  • The half-wave potential (E½) is determined from the average of the anodic and cathodic peak potentials. The measurements are often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard.[3]

Visualizing the Stability Analysis Workflow

Stability_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Stability Assessment cluster_data Data Analysis and Comparison cluster_conclusion Conclusion Synthesis Synthesis of Alkylated Ferrocenes (Methyl, Ethyl, Propyl, Butyl) Purification Purification and Characterization (NMR, MS) Synthesis->Purification TGA Thermal Gravimetric Analysis (TGA) Purification->TGA CV Cyclic Voltammetry (CV) Purification->CV Chemical_Stability Chemical Stability Tests (Acid/Base Exposure) Purification->Chemical_Stability TGA_Data Decomposition Temperatures TGA->TGA_Data CV_Data Redox Potentials CV->CV_Data Chem_Stab_Data Degradation Analysis Chemical_Stability->Chem_Stab_Data Comparison Comparative Stability Analysis TGA_Data->Comparison CV_Data->Comparison Chem_Stab_Data->Comparison Stability_Factors cluster_properties Molecular Properties cluster_stability Stability Parameters Alkyl_Group Alkyl Group (e.g., Me, Et, Pr, Bu) Electron_Donation Inductive Effect (+I) Alkyl_Group->Electron_Donation influences Steric_Hindrance Steric Bulk Alkyl_Group->Steric_Hindrance influences Oxidative_Stability Oxidative Stability (CV) Electron_Donation->Oxidative_Stability decreases Thermal_Stability Thermal Stability (TGA) Steric_Hindrance->Thermal_Stability may influence

References

Benchmarking the performance of methyl ferrocene in specific catalytic reactions against known catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for more efficient, stable, and cost-effective catalysts is perpetual. In the realm of cross-coupling reactions, which are fundamental to the synthesis of a vast array of organic molecules, including pharmaceuticals, the catalyst's performance is paramount. This guide provides a detailed comparison of the catalytic efficacy of a palladium system incorporating a methyl-substituted ferrocenyl phosphine ligand against established catalysts in the Suzuki-Miyaura cross-coupling reaction. The inclusion of a methyl group on the ferrocene backbone, an electron-donating substituent, can significantly influence the electronic and steric properties of the resulting phosphine ligand, thereby impacting the catalytic activity of its palladium complex.

This analysis focuses on the performance of a palladium catalyst featuring a 2-methylferrocenyl-di-tert-butylphosphine ligand. Its catalytic prowess is benchmarked against systems employing the widely-used 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand and a representative bulky monophosphine ligand, CyTyrannoPhos, in the nickel-catalyzed Suzuki-Miyaura coupling of challenging aryl chloride substrates. While this comparison is in a nickel-catalyzed system, it provides valuable insights into the ligand effects that are often translatable to palladium catalysis.

Performance Benchmark: Suzuki-Miyaura Coupling of Aryl Chlorides

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids. The choice of ligand on the metal center is critical for the reaction's success, influencing yield, reaction rate, and substrate scope.

The following table summarizes the performance of different nickel precatalysts in the Suzuki-Miyaura coupling of various aryl chlorides with arylboronic acids. The data highlights the impact of the phosphine ligand structure on the reaction yield.

EntryAryl HalideBoronic AcidLigandCatalyst SystemYield (%)
14-ChlorotoluenePhenylboronic acidCyTyrannoPhos1 (Monophosphine)85
24-ChlorotoluenePhenylboronic aciddcypf2 (Bisphosphine)75
34-ChlorotoluenePhenylboronic aciddppf3 (Bisphosphine)60
41-Chloro-4-(trifluoromethyl)benzenePhenylboronic acidCyTyrannoPhos1 (Monophosphine)92
51-Chloro-4-(trifluoromethyl)benzenePhenylboronic aciddcypf2 (Bisphosphine)88
61-Chloro-4-(trifluoromethyl)benzenePhenylboronic aciddppf3 (Bisphosphine)78
72-ChlorotoluenePhenylboronic acidCyTyrannoPhos1 (Monophosphine)70
82-ChlorotoluenePhenylboronic aciddcypf2 (Bisphosphine)65
92-ChlorotoluenePhenylboronic aciddppf3 (Bisphosphine)45

Data synthesized from a comparative study on Ni-catalyzed Suzuki-Miyaura cross-coupling.[1][2]

The results indicate that for both electronically deactivated and sterically hindered aryl chlorides, the monophosphine ligand, CyTyrannoPhos, provided the highest yields. The ferrocene-based bisphosphine ligand dcypf (1,1'-bis(dicyclohexylphosphino)ferrocene), which is sterically more demanding than dppf, generally outperformed dppf. While not a direct comparison with a simple methylferrocene ligand, the superior performance of the more electron-rich and sterically hindered ferrocenyl phosphine (dcypf) over the standard dppf suggests that the introduction of electron-donating alkyl groups, such as a methyl group, on the ferrocene rings can be a beneficial strategy for enhancing catalytic activity. The electron-donating methyl group can increase the electron density on the palladium center, which is thought to facilitate the rate-determining oxidative addition step, particularly with challenging substrates like aryl chlorides.

Experimental Protocols

The following is a general experimental protocol for the nickel-catalyzed Suzuki-Miyaura cross-coupling reaction as described in the comparative studies.

Materials:

  • Aryl chloride (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Nickel precatalyst (e.g., LNi(o-tolyl)Cl, 2 mol%)

  • Base (e.g., K3PO4, 3.0 equiv)

  • Solvent (e.g., Dioxane, 0.1 M)

  • Internal standard (for analytical yield determination)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar was added the aryl chloride, arylboronic acid, nickel precatalyst, and base.

  • The vial was sealed with a Teflon-lined cap.

  • The vial was evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.

  • The solvent was added via syringe.

  • The reaction mixture was stirred at the specified temperature (e.g., 80 °C) for the designated time.

  • After cooling to room temperature, an aliquot of the reaction mixture was taken, diluted, and analyzed by gas chromatography or NMR spectroscopy to determine the product yield.

Experimental Workflow

The logical flow of a typical Suzuki-Miyaura cross-coupling experiment is depicted in the following diagram.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Analysis Reagents Weigh Aryl Halide, Boronic Acid, Catalyst, Base Assembly Assemble Glassware under Inert Atmosphere Reagents->Assembly Solvent Prepare Anhydrous Solvent Addition Add Reagents and Solvent Solvent->Addition Assembly->Addition Heating Heat and Stir Reaction for a Specified Time Addition->Heating Quenching Quench Reaction Heating->Quenching Extraction Extract Organic Products Quenching->Extraction Drying Dry and Concentrate Extraction->Drying Purification Purify by Chromatography Drying->Purification Analysis Analyze by GC/NMR Purification->Analysis

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Signaling Pathways in Catalysis

The catalytic cycle of the Suzuki-Miyaura reaction involves a series of well-defined steps. The ligand plays a crucial role in each of these steps, influencing the overall efficiency of the cycle.

Suzuki_Cycle Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)L_n-X Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_ArOR Ar-Pd(II)L_n-OR' PdII_ArX->PdII_ArOR Transmetalation (Ar'B(OR)2 + Base) PdII_ArAr Ar-Pd(II)L_n-Ar' PdII_ArOR->PdII_ArAr PdII_ArAr->Pd0 Product Ar-Ar' PdII_ArAr->Product Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Safety Operating Guide

Proper Disposal of Methyl Ferrocene: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of methyl ferrocene is paramount for ensuring the safety of laboratory personnel and protecting the environment. As an organometallic compound, this compound requires specific handling procedures due to its potential hazards, including flammability and toxicity. This guide provides essential, step-by-step instructions for the proper disposal of this compound waste in a research and development setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This minimizes the risk of exposure and ensures a safe working environment.

Required Personal Protective Equipment (PPE):

  • Gloves: Wear impervious chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or chemical goggles.

  • Lab Coat: A flame-retardant lab coat is recommended.

  • Respiratory Protection: If there is a risk of dust formation or inhalation, use a NIOSH-approved respirator.

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or vapors.[1][2]

Step-by-Step Disposal Procedure

The disposal of this compound must adhere to local, state, and federal regulations for hazardous waste.[1][3] The following steps provide a general framework for its proper disposal:

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container as "Hazardous Waste: this compound".

    • Do not mix this compound waste with other chemical waste streams to prevent potentially reactive mixtures.[1]

  • Containerization:

    • Use a compatible, sealable, and properly labeled container for collecting this compound waste. The original container is often a suitable option.[1]

    • Ensure the container is kept closed when not in use.

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.[4]

    • The storage area should be cool, dry, and away from sources of ignition, as ferrocene and its derivatives are flammable solids.[1][2][5]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[4]

    • Provide the EHS department with a completed hazardous waste tag, detailing the contents of the container.[4]

  • Emergency Procedures:

    • In case of a spill, evacuate the area and prevent the spread of the material.

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container.[2]

    • For larger spills, or if you are unsure how to proceed, contact your EHS department immediately.

Quantitative Data Summary

The following table summarizes key quantitative data for ferrocene, a closely related compound to this compound. This information is critical for understanding its hazard profile.

PropertyValueSource Citation
UN Number1325[1][2][3]
Hazard Class4.1 (Flammable Solid)[1][2][3]
Packing GroupII[1][2][3]
Acute Toxicity, OralCategory 4 (Harmful if swallowed)[1]
Acute Toxicity, InhalationCategory 4 (Harmful if inhaled)[1]
Aquatic Toxicity (Acute)Category 2 (Toxic to aquatic life)[1]
Aquatic Toxicity (Chronic)Category 1 (Very toxic to aquatic life with long lasting effects)[1]

Experimental Protocols

The disposal procedures outlined above are based on standard hazardous waste management protocols. No specific experimental protocols for the disposal of this compound were found in the provided search results. The primary method of disposal for ferrocene and its derivatives is incineration in a chemical incinerator equipped with an afterburner and scrubber by a licensed disposal company.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_pre_disposal Pre-Disposal Steps cluster_storage Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe segregate Segregate Waste (Do not mix with other chemicals) ppe->segregate containerize Place in a Labeled, Sealed Hazardous Waste Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs pickup Schedule Waste Pickup contact_ehs->pickup end_node End: Waste Transferred to Licensed Disposal Facility pickup->end_node

Caption: Logical workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.